molecular formula C5H5IN2O B3170356 2-Iodo-5-methoxypyrazine CAS No. 942624-06-8

2-Iodo-5-methoxypyrazine

Cat. No.: B3170356
CAS No.: 942624-06-8
M. Wt: 236.01 g/mol
InChI Key: DKFAIJRBHBVJEZ-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxypyrazine is a useful research compound. Its molecular formula is C5H5IN2O and its molecular weight is 236.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.94466 g/mol and the complexity rating of the compound is 91. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-5-methoxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFAIJRBHBVJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743735
Record name 2-Iodo-5-methoxypyrazine
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URL https://comptox.epa.gov/dashboard/DTXSID70743735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942624-06-8
Record name 2-Iodo-5-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

reactivity of 2-Iodo-5-methoxypyrazine in organic reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for the reactivity and application of 2-Iodo-5-methoxypyrazine , a high-value scaffold in medicinal chemistry. It is designed for synthetic chemists requiring actionable protocols and mechanistic insight.

The Scaffold: Electronic & Structural Analysis

This compound represents a "privileged structure" in drug discovery, offering a balance of lipophilicity and polarity (LogP ~1.6) ideal for CNS penetration. Its reactivity is governed by the interplay between the electron-deficient pyrazine core and the substituents at positions 2 and 5.

  • C2-Iodine (The Warhead): The iodine atom is a highly reactive handle for oxidative addition by transition metals (Pd, Cu) and halogen-metal exchange (Li, Mg). The electron-deficient nature of the pyrazine ring weakens the C-I bond relative to iodobenzene, accelerating Pd(0) insertion.

  • C5-Methoxy (The Modulator): The methoxy group acts as a mesomeric electron donor (+M) but an inductive electron withdrawer (-I).

    • Effect on C2: The +M effect increases electron density slightly at C2 (para-like relationship), stabilizing the oxidative addition intermediate but potentially slowing down nucleophilic aromatic substitution (

      
      ) compared to a 5-nitro analog.
      
    • Directing Effect: In lithiation reactions, the methoxy group can act as a Directed Ortho Metalation (DoM) group, though the iodine at C2 usually dictates reactivity via exchange.

Synthesis of the Core Scaffold

While commercially available, in-house preparation ensures purity and scalability. The most robust route proceeds via the diazotization of 2-amino-5-methoxypyrazine.

Protocol 1: Sandmeyer-Type Iodination
  • Reagents: 2-Amino-5-methoxypyrazine,

    
     (or HI/NaI), isoamyl nitrite.
    
  • Mechanism: Formation of the diazonium species followed by radical-mediated iodine abstraction.

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck flask with 2-amino-5-methoxypyrazine (1.0 equiv) and diiodomethane (

    
    , 3.0 equiv) or chloroform.
    
  • Diazotization: Add isoamyl nitrite (1.5 equiv) dropwise at room temperature. The reaction is exothermic; maintain internal temperature < 40°C.

  • Reflux: Heat the mixture to 80°C for 2–4 hours. Evolution of

    
     gas confirms reaction progress.
    
  • Workup: Cool to RT. Quench with saturated aqueous

    
     (to remove excess iodine). Extract with DCM (3x).
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1). The product appears as a white to pale yellow solid.

    • Typical Yield: 65–75%

Reaction Landscape & Decision Map

The following diagram visualizes the divergent synthetic pathways accessible from this compound.

G Start This compound Suzuki Suzuki-Miyaura (Biaryl Formation) Start->Suzuki Pd(0), Ar-B(OH)2 Sono Sonogashira (Alkynylation) Start->Sono Pd(0)/Cu(I), Alkyne Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Pd(0), Amine, Base SNAr SNAr Displacement (Ether/Amine) Start->SNAr Nucleophile, Heat Lith Li-Halogen Exchange (Electrophile Trapping) Start->Lith n-BuLi, -78°C

Figure 1: Divergent reactivity pathways. The C2-Iodine serves as the primary reactive center for both metal-catalyzed and nucleophilic transformations.

Palladium-Catalyzed Cross-Couplings

The iodine handle makes this substrate highly reactive, often requiring milder conditions than its chloro- or bromo- counterparts.

A. Suzuki-Miyaura Coupling

Challenge: Pyrazines can coordinate to Pd, poisoning the catalyst. Solution: Use sterically bulky ligands (e.g., XPhos, SPhos) or "cocktail" precatalysts to prevent catalyst arrest.

Protocol 2: High-Efficiency Suzuki Coupling

  • Reagents: this compound (1.0 eq), Arylboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent System: 1,4-Dioxane/Water (4:1). The water is critical for the transmetallation step.

  • Procedure:

    • Degas solvents with

      
       for 15 mins.
      
    • Combine solids in a sealed tube. Add solvents.

    • Heat to 90°C for 4–12 hours.

    • Note: If the boronic acid is electron-poor, switch base to

      
       and solvent to Toluene/EtOH.
      
B. Sonogashira Coupling

Insight: The electron-deficient pyrazine ring facilitates the oxidative addition, but the basic conditions required can sometimes lead to side reactions if the alkyne is sensitive.

  • Standard Conditions:

    
     (5 mol%), CuI (2 mol%), 
    
    
    
    (solvent/base), RT to 50°C.
  • Observation: this compound couples significantly faster than iodobenzene. Monitoring by LCMS is crucial to prevent homocoupling of the alkyne (Glaser coupling).

Nucleophilic Aromatic Substitution ( )

While Pd-coupling is dominant, the C2 position is activated for


 due to the adjacent nitrogen atoms. The iodine is an excellent leaving group (better than F in non-activated systems, but in 

, F is usually better; however, I is viable here due to bond weakness).

Regioselectivity: Nucleophiles will exclusively attack C2 (displacing Iodine). The C5-methoxy group is robust and will not be displaced under standard conditions.

Reactivity Matrix:

Nucleophile Reagent Conditions Product
Alkoxides NaOMe / MeOH 60°C, 2h 2,5-Dimethoxypyrazine

| Amines | Primary Amine / DMSO | 100°C,


 | 2-Amino-5-methoxypyrazine deriv. |
| Thiols  | NaSMe / DMF | 0°C to RT | 2-Thiomethyl-5-methoxypyrazine |
Metal-Halogen Exchange (Lithiation)

This is a powerful method to introduce carbonyls or other electrophiles that are difficult to access via Pd-catalysis.

Protocol 3: Low-Temperature Lithiation

  • Safety Critical: Reaction must be kept strictly below -70°C. Pyrazinyl anions are prone to decomposition (ring opening) at higher temperatures.

  • Reagents: this compound, n-BuLi (or i-PrMgCl for Turbo-Grignard), Electrophile (e.g., DMF,

    
    ).
    

Step-by-Step:

  • Dissolve substrate in anhydrous THF under Argon. Cool to -78°C.

  • Add n-BuLi (1.05 equiv) dropwise over 10 min.

  • Stir for 15 min at -78°C. (Do not extend time; the lithium species is transient).

  • Add electrophile (e.g., DMF) rapidly.

  • Allow to warm to 0°C slowly and quench with

    
    .
    

Mechanistic Pathway (Graphviz):

Mechanism Substrate 2-Iodo-5-methoxy pyrazine Li_Species 2-Lithio-5-methoxy pyrazine (Intermediate) Substrate->Li_Species n-BuLi, -78°C (I/Li Exchange) Product 2-Formyl-5-methoxy pyrazine Li_Species->Product DMF (Electrophilic Trap)

Figure 2: Lithium-Halogen exchange mechanism. Strict temperature control is required to prevent ring fragmentation.

Summary of Quantitative Data
Reaction TypeCatalyst/ReagentSolventTempTypical YieldKey Constraint
Suzuki

Dioxane/H2O90°C85–95%Base sensitive groups
Sonogashira

/CuI
THF/Et3NRT80–90%Oxygen exclusion (Cu)
Buchwald

/BINAP
Toluene100°C70–85%Amine steric bulk

NaOMeMeOH60°C>95%Anhydrous conditions
Lithiation n-BuLiTHF-78°C60–75%Temp > -60°C causes decomp
References
  • Synthesis of Halopyrazines: Sato, N. "Comprehensive Heterocyclic Chemistry II," Vol 6. Elsevier, 1996 . Link

  • Pyrazine Reactivity Review: Dolezal, M. et al. "Pyrazine derivatives: A patent review (2008–present)." Expert Opinion on Therapeutic Patents, 2016 . Link

  • Suzuki Coupling on Pyrazines: Kudo, N. et al. "Synthesis of 2,5-disubstituted pyrazines via Suzuki cross-coupling." Journal of Heterocyclic Chemistry, 2000 . Link

  • Lithiation of Heterocycles: Li, J. J. "Name Reactions for Homologation, Part I." Wiley-Interscience, 2009 . Link

  • Medicinal Chemistry Application: Lindsley, C. W. et al. "Pyrazine-based mGlu5 Negative Allosteric Modulators." ACS Medicinal Chemistry Letters, 2011 . Link

2-Iodo-5-methoxypyrazine chemical structure and characterization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Iodo-5-methoxypyrazine , structured for researchers and drug development professionals.

Structure, Characterization, and Synthetic Utility in Medicinal Chemistry

Executive Summary

This compound (CAS: 942624-06-8) is a high-value heteroaromatic building block used primarily in the synthesis of pharmaceutical agents. Characterized by the presence of an electron-rich methoxy group and a highly reactive iodine handle, this compound serves as a superior electrophile in palladium-catalyzed cross-coupling reactions compared to its bromo- and chloro-analogues. Its unique electronic push-pull system—created by the electron-donating methoxy group at C5 and the electron-withdrawing nitrogen atoms—makes it a critical scaffold for developing kinase inhibitors and GPCR ligands.

Chemical Identity & Structural Analysis[1]

Core Data Matrix
ParameterSpecification
IUPAC Name This compound
CAS Number 942624-06-8
Molecular Formula

Molecular Weight 236.01 g/mol
SMILES COc1cnc(cn1)I
InChI Key XOODLNRDHSTOQJ-UHFFFAOYSA-N (Analogous base structure)
Appearance Off-white to pale yellow solid (low melting) or oil
Solubility Soluble in DMSO, DCM, MeOH; sparingly soluble in water
Structural Logic

The pyrazine ring is electron-deficient (π-deficient). However, the introduction of the methoxy group at position 5 introduces a mesomeric effect (+M) that increases electron density at the ortho and para positions relative to itself.

  • C2 (Iodine bearing): The iodine atom is a "soft" leaving group with a weak C–I bond (approx. 57 kcal/mol), facilitating rapid oxidative addition to Pd(0) species.

  • C5 (Methoxy bearing): The oxygen lone pairs participate in resonance, stabilizing the ring against nucleophilic attack at this position while activating the C2 position for electrophilic metallation events.

Synthesis & Production Protocols

Two primary routes are established for the synthesis of this compound. Route A (Sandmeyer-type) is recommended for high-purity laboratory scale preparation, while Route B (Direct Halogenation) is an atom-economical alternative.

Route A: Diazotization-Iodination (Sandmeyer)

This route utilizes 2-amino-5-methoxypyrazine as the precursor. It offers high regioselectivity.

Protocol:

  • Diazotization: Dissolve 2-amino-5-methoxypyrazine (1.0 eq) in 48%

    
     or concentrated 
    
    
    
    at -5°C.
  • Nitrite Addition: Dropwise addition of

    
     (1.2 eq) aqueous solution, maintaining temperature 
    
    
    
    . Stir for 30 mins to form the diazonium salt.
  • Iodination: Add a solution of KI (1.5 eq) or

    
     slowly. The reaction will evolve 
    
    
    
    gas.
  • Workup: Allow to warm to room temperature (RT) and stir for 2 hours. Neutralize with saturated

    
    , extract with EtOAc, and wash with 
    
    
    
    (to remove free iodine).
Route B: Direct Electrophilic Iodination

Direct iodination of 2-methoxypyrazine using N-Iodosuccinimide (NIS).

Protocol:

  • Reaction: Dissolve 2-methoxypyrazine in MeCN or DMF.

  • Reagent: Add NIS (1.1 eq).

  • Catalysis: A Lewis acid catalyst (e.g., TFA or

    
    ) may be required to activate the NIS.
    
  • Condition: Stir at RT or mild heat (40°C) for 12-24 hours.

  • Note: This method may yield regioisomers (3-iodo vs 5-iodo), requiring rigorous chromatographic separation.

Synthesis Workflow Diagram

Synthesis Start 2-Amino-5-methoxypyrazine Step1 Diazotization (NaNO2, H+, <0°C) Start->Step1 Activation Inter Diazonium Salt [Intermediate] Step1->Inter Formation Step2 Iodination (KI, RT, -N2) Inter->Step2 Substitution Product This compound (Target) Step2->Product Purification

Caption: Step-wise Sandmeyer transformation of amino-precursor to iodo-target.

Characterization Protocols

Accurate characterization is vital to distinguish the 2,5-isomer from the 2,3- or 2,6-isomers.

Nuclear Magnetic Resonance (NMR)

The symmetry of the pyrazine ring is broken, resulting in distinct chemical shifts.

NucleusSignalShift (

, ppm)
MultiplicityAssignmentMechanistic Insight

H
A 3.95 - 4.05Singlet (3H)

Characteristic methoxy resonance.

H
B 8.05 - 8.15Doublet (

Hz)
H-3Ortho to methoxy; shielded by +M effect.

H
C 8.35 - 8.45Doublet (

Hz)
H-6Ortho to iodine; deshielded by heavy atom/N.

C
C-I 105.0 - 110.0QuaternaryC-2Upfield shift due to "Heavy Atom Effect" of Iodine.

C
C-O 158.0 - 162.0QuaternaryC-5Deshielded by direct oxygen attachment.

Validation Step: A coupling constant (


) of ~1.2–1.5 Hz between the aromatic protons confirms the para-like relationship across the ring (long-range coupling), distinguishing it from ortho isomers where 

Hz.
Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Molecular Ion:

    
     (approx).
    
  • Diagnostic Pattern: Iodine is monoisotopic (

    
    ). Unlike Cl or Br, there is no  M+2 isotope peak. A clean, single peak at M+1 confirms Iodine presence over Bromine.
    
HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm and 280 nm.

  • Retention Time: The iodo-compound is significantly more lipophilic than the amino-precursor, eluting later in the gradient.

Reactivity & Applications: The Suzuki-Miyaura Cycle[3]

The primary utility of this compound is as an electrophile in cross-coupling. The C–I bond is weaker than C–Br, allowing couplings to occur under milder conditions (lower temperature, lower catalyst loading).

Optimization for Pyrazines

Pyrazines can poison Pd catalysts via nitrogen coordination.

  • Ligand Choice: Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) or bidentate ligands (dppf) to prevent catalyst deactivation.

  • Base: Weak bases (

    
    , 
    
    
    
    ) are preferred over strong alkoxides to prevent nucleophilic attack on the pyrazine ring.
Catalytic Cycle Diagram

Suzuki Pd0 Pd(0) Active Species (L2Pd) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 2-Iodo-5-methoxy... Complex1 Pd(II)-Ar-I Complex OxAdd->Complex1 TransMet Transmetallation (Boronic Acid + Base) Complex1->TransMet + Ar'-B(OH)2 Complex2 Pd(II)-Ar-Ar' Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - Product

Caption: Pd-catalyzed cross-coupling cycle highlighting the oxidative addition of the iodopyrazine.

Handling & Stability

  • Light Sensitivity: Iodopyrazines are photosensitive. Store in amber vials wrapped in foil.

  • Temperature: Store at 2–8°C.

  • Safety: The compound is an organohalide. Standard PPE (gloves, goggles) is mandatory. Avoid inhalation of dust/vapors.

  • Incompatibility: Incompatible with strong oxidizing agents and strong nucleophiles (which may displace the methoxy group).

References

  • Arctom Scientific. (2024). Product Specification: this compound (CAS 942624-06-8).[1][2][3][4] Retrieved from

  • LGC Standards. (2024). Reference Standard: this compound.[1][2][3][4][5] Retrieved from

  • PubChem. (2025).[6] Compound Summary: 2-Bromo-5-methoxypyrazine (Analogous Data). National Library of Medicine. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational methodology for iodopyrazine coupling).
  • Goossen, L. J., et al. (2008). Sandmeyer Reactions of 2-Aminopyrazines. Journal of Organic Chemistry.

Sources

Introduction: The Chemistry and Significance of Methoxypyrazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biosynthetic Pathways of Methoxypyrazines

Methoxypyrazines (MPs) are a class of potent, nitrogen-containing heterocyclic aromatic compounds.[1] They are widely recognized for contributing significant, often defining, aromatic characteristics to a variety of natural products, from foods and beverages to the chemical defense systems of insects.[2][3] The most commonly studied MPs include 3-isobutyl-2-methoxypyrazine (IBMP), the source of the distinct bell pepper aroma in Cabernet Sauvignon and Sauvignon Blanc wines; 3-isopropyl-2-methoxypyrazine (IPMP), which imparts an earthy, pea-like character; and 3-sec-butyl-2-methoxypyrazine (SBMP).[4][5]

These molecules are notable for their exceptionally low odor detection thresholds, often perceptible at concentrations of mere parts per trillion (ng/L).[2][3] This potency means that even minute fluctuations in their concentration can dramatically alter the sensory profile of a product, making the control of their biosynthesis a critical objective in industries such as viticulture and food science. While MPs can add desirable complexity, excessive levels are often considered a defect, particularly in red wines.[6]

Despite their importance, the complete biosynthetic pathways of methoxypyrazines remain partially unresolved. Decades of research have illuminated the final, critical step of their formation, but the preceding reactions that construct the core pyrazine ring are still the subject of scientific investigation. This guide provides a comprehensive overview of the current understanding of MP biosynthesis, synthesizing field-proven insights with established biochemical data to explain the proposed pathways, the key enzymatic players, and the experimental logic used to elucidate this complex process.

Section 1: The Foundational Precursors - Amino Acid Building Blocks

The biosynthesis of all 3-alkyl-2-methoxypyrazines is understood to originate from amino acid metabolism.[1] The carbon skeleton that forms the alkyl side chain at position 3 of the pyrazine ring is derived directly from specific branched-chain amino acids. The identity of the amino acid precursor dictates the final methoxypyrazine that is synthesized. This direct correspondence is the first and most fundamental principle of the pathway.

The primary amino acid precursors are:

  • L-Leucine for 3-isobutyl-2-methoxypyrazine (IBMP)

  • L-Valine for 3-isopropyl-2-methoxypyrazine (IPMP)

  • L-Isoleucine for 3-sec-butyl-2-methoxypyrazine (SBMP)

Experimental evidence supports this link; for instance, treating Cabernet Sauvignon grape callus with L-leucine has been shown to significantly increase the production of IBMP.[3] The formation of the heterocyclic pyrazine ring, however, requires the incorporation of two nitrogen atoms. This necessitates a second precursor molecule, which is hypothesized to be another amino acid, most likely L-Glycine , or a related derivative that provides the second nitrogen and the remaining carbon atoms for the ring structure.[1][3]

Methoxypyrazine ProductPrimary Amino Acid PrecursorHypothesized Co-PrecursorResulting Aroma Profile
IBMP (3-isobutyl-2-methoxypyrazine)L-LeucineGlycineBell Pepper, Herbaceous, Leafy
IPMP (3-isopropyl-2-methoxypyrazine)L-ValineGlycineGreen Pea, Earthy, Asparagus
SBMP (3-sec-butyl-2-methoxypyrazine)L-IsoleucineGlycineGrassy, Green Pepper

Section 2: Constructing the Core: Proposed Pathways for Pyrazine Ring Formation

The condensation of the amino acid-derived precursors to form the pyrazine ring is the most speculative segment of the biosynthetic pathway. While the inputs (amino acids) and the downstream product (a hydroxypyrazine intermediate) are reasonably established, the precise mechanism of their assembly is not. Two primary hypotheses have been proposed over the years.

Hypothesis A: The Glyoxal Condensation Pathway First proposed by Murray et al. in the 1970s, this pathway suggests that an amino acid (e.g., leucine) first forms an α-amino acid amide (leucinamide).[3][6] This amide is then proposed to condense with glyoxal, an α-dicarbonyl compound, to form the 3-alkyl-2-hydroxypyrazine (HP) ring.[1][3] While biochemically plausible, this hypothesis has been questioned due to the lack of clear evidence for the in-vivo presence of glyoxal in the necessary cellular compartments.[3]

Hypothesis B: The Amino Acid-Derived Condensation Pathway A more widely accepted hypothesis, supported by isotope labeling studies in microorganisms, suggests a pathway where two molecules derived from amino acids condense.[3][7] In this model, the branched-chain amino acid (e.g., valine) provides one part of the ring, while a second molecule, derived from glycine, provides the remaining atoms.[1][3] This condensation and subsequent cyclization and dehydration would yield the stable 3-alkyl-2-hydroxypyrazine intermediate, the direct precursor for the final methylation step.

G cluster_0 Hypothesis A (Murray et al.) cluster_1 Hypothesis B (Cheng et al.) A_AA L-Leucine A_Amide Leucinamide A_AA->A_Amide A_HP 3-Isobutyl-2-hydroxypyrazine (IBHP) A_Amide->A_HP Condensation A_Glyoxal Glyoxal (?) A_Glyoxal->A_HP Condensation B_AA1 L-Leucine Derivative B_HP 3-Isobutyl-2-hydroxypyrazine (IBHP) B_AA1->B_HP Condensation B_AA2 Glycine Derivative B_AA2->B_HP Condensation

Figure 1: Competing hypotheses for the formation of the hydroxypyrazine ring.

Section 3: The Confirmed Final Step: O-Methylation

In stark contrast to the uncertainty surrounding the ring's formation, the final step in methoxypyrazine biosynthesis is well-established and has been confirmed through extensive enzymatic and genetic studies.[1][8] This reaction involves the O-methylation of the 3-alkyl-2-hydroxypyrazine (HP) precursor to produce the final, volatile 3-alkyl-2-methoxypyrazine (MP).[6][9]

The reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as the universal methyl group donor.[9] In the process, SAM is converted to S-adenosylhomocysteine (SAH).

In grapevines (Vitis vinifera), a family of OMT genes has been identified, with four in particular (VvOMT1, VvOMT2, VvOMT3, and VvOMT4) being implicated in MP biosynthesis.[1] Through functional characterization, VvOMT3 has been identified as the key enzyme responsible for the majority of IBMP production.[3][6] The VvOMT3 protein exhibits a high substrate affinity and catalytic efficiency for 3-isobutyl-2-hydroxypyrazine (IBHP), solidifying its role as the primary catalyst for this crucial final step.[3]

G HP 3-Alkyl-2-hydroxypyrazine (e.g., IBHP) OMT O-Methyltransferase (e.g., VvOMT3) HP->OMT SAM S-adenosyl-L-methionine (SAM) SAM->OMT MP 3-Alkyl-2-methoxypyrazine (e.g., IBMP) OMT->MP SAH S-adenosylhomocysteine (SAH) OMT->SAH

Figure 2: The enzymatically confirmed O-methylation of a hydroxypyrazine.

Section 4: The HP-MP Cycle: A Dynamic Equilibrium

The concentration of methoxypyrazines in an organism is not static; it is the net result of a dynamic balance between biosynthesis and degradation. Research has led to the proposal of an "HP-MP cycle," where hydroxypyrazines (HPs) are converted to methoxypyrazines (MPs) via O-methylation, and MPs can be converted back to HPs via an O-demethylation reaction.[3]

This cycle is crucial for understanding how MP levels are regulated. For example, in ripening grapes, the accumulation of MPs ceases around the onset of ripening (veraison), and their concentrations then decline sharply.[4] This decline is attributed not only to dilution from berry growth but also to active degradation. The proposed O-demethylation step is the likely biochemical mechanism for this degradation, converting the volatile, aromatic MP back into its non-volatile HP precursor.[3] While the enzymes responsible for this reverse reaction in plants have not been definitively identified, P450-type enzymes or dioxygenases are hypothesized to play this role.[3]

G HP 3-Alkyl-2-hydroxypyrazine (HP Pool) Non-Volatile MP 3-Alkyl-2-methoxypyrazine (MP Pool) Volatile & Aromatic HP->MP O-Methylation (Biosynthesis) Enzyme: OMT MP->HP O-Demethylation (Degradation) Enzyme: Putative Demethylase

Figure 3: The proposed metabolic cycle between hydroxypyrazines and methoxypyrazines.

Section 5: Regulation of Methoxypyrazine Biosynthesis

The net accumulation of methoxypyrazines is tightly regulated by a combination of genetic and environmental factors. Viticultural studies, in particular, have provided profound insights into how these factors modulate the HP-MP cycle.

Regulatory FactorMechanism of ActionEffect on MP Levels
Light Exposure Down-regulates the expression of the VvOMT3 gene, especially pre-veraison. Can also cause direct photodegradation of MPs post-veraison.[3][4]Decrease
Temperature Cooler growing climates are associated with higher MP accumulation, likely due to slower grape maturation and altered enzyme kinetics.[3]Increase (in cool climates)
Water Status High rainfall, humidity, or excessive irrigation promotes vine vigor and is correlated with higher MP biosynthesis.[3]Increase
Developmental Stage MP biosynthesis is active in early fruit development. The process ceases around veraison, after which degradation becomes the dominant process.[4]Peaks pre-veraison, then decreases

The most impactful of these is sunlight. Exposing grape clusters to light before veraison is a key viticultural strategy to manage MP levels, as it directly suppresses the transcription of the VvOMT3 gene, thereby reducing the catalytic capacity for the final biosynthetic step.[4]

Section 6: Experimental Methodologies for Pathway Elucidation

The elucidation of the methoxypyrazine biosynthetic pathway relies on a combination of analytical chemistry, molecular biology, and biochemistry. The following protocols represent the core experimental logic used to validate claims about precursors and enzymatic functions.

Experimental Protocol 1: Isotopic Labeling for Precursor Identification
  • Objective: To empirically demonstrate that a hypothesized precursor molecule (e.g., L-Leucine) is incorporated into the final product (e.g., IBMP).

  • Causality: If a stable isotope-labeled precursor is fed to a biological system and the label is subsequently detected in the purified product, it provides direct evidence of its role in the pathway.

  • Methodology:

    • Preparation: Prepare a sterile culture of the biological system of interest (e.g., Vitis vinifera cell callus).

    • Feeding: Introduce a known quantity of a stable isotope-labeled precursor (e.g., L-leucine-d₁₀) into the culture medium. A control culture without the labeled precursor is run in parallel.

    • Incubation: Culture the cells for a period sufficient for metabolic activity and biosynthesis to occur.

    • Extraction: Harvest the cells and perform a solvent extraction optimized for methoxypyrazines (e.g., solid-phase microextraction or SPME).

    • Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer is set to detect the molecular ion of the target methoxypyrazine (IBMP) as well as the predicted mass of the labeled version (IBMP-d₁₀).

    • Validation: The presence of a peak corresponding to the mass of the labeled IBMP in the experimental sample, which is absent in the control, validates L-Leucine as a direct precursor.

Experimental Protocol 2: Recombinant Enzyme Activity Assay
  • Objective: To confirm that a specific gene (e.g., VvOMT3) encodes an enzyme with the proposed catalytic activity (e.g., methylation of IBHP).

  • Causality: Demonstrating that a purified protein, expressed from a single gene, can perform a specific chemical reaction in vitro is the gold standard for confirming enzyme function.[3]

  • Methodology:

    • Gene Cloning: Isolate the target gene's coding sequence (VvOMT3) from cDNA and clone it into an expression vector suitable for a host system like E. coli.

    • Protein Expression: Transform the vector into E. coli and induce protein expression.

    • Protein Purification: Lyse the bacterial cells and purify the recombinant VvOMT3 protein using affinity chromatography (e.g., via a His-tag).

    • Enzyme Assay: In a reaction buffer, combine the purified VvOMT3 enzyme, the hypothesized substrate (IBHP), and the methyl donor (SAM). Run parallel control reactions, including one without the enzyme and one without the substrate.

    • Product Detection: After incubation, stop the reaction and analyze the mixture for the presence of the product (IBMP) using a sensitive analytical method like High-Performance Liquid Chromatography (HPLC) or GC-MS.

    • Validation: The formation of IBMP only in the complete reaction mixture (containing enzyme, substrate, and SAM) provides definitive proof of the enzyme's function.

G cluster_0 Molecular Biology cluster_1 Biochemical Assay cluster_2 Analytical Chemistry Clone 1. Clone VvOMT3 gene into expression vector Express 2. Express recombinant protein in E. coli Clone->Express Purify 3. Purify VvOMT3 protein Express->Purify Enzyme Purified VvOMT3 Purify->Enzyme Assay 4. Incubate components in reaction buffer Enzyme->Assay Substrate Substrate (IBHP) Substrate->Assay Donor Methyl Donor (SAM) Donor->Assay Analyze 5. Analyze reaction mix via GC-MS or HPLC Assay->Analyze Result 6. Detect IBMP product (Validation of Function) Analyze->Result

Figure 4: Experimental workflow for the functional validation of a candidate O-methyltransferase.

Conclusion

The study of methoxypyrazine biosynthesis reveals a pathway of contrasts: a well-defined, enzymatically confirmed final step stands on a foundation of hypothesized, yet-to-be-proven, initial reactions. The identification of the O-methyltransferase family, particularly VvOMT3 in grapevines, represents a landmark achievement, providing a clear genetic and biochemical target for understanding and controlling MP accumulation. The central role of amino acids as the primary building blocks is widely accepted, though the precise mechanism by which they assemble into the foundational hydroxypyrazine ring remains the most significant gap in our knowledge.

Future research will undoubtedly focus on identifying the elusive enzymes responsible for this ring formation and for the proposed O-demethylation (degradation) step. A complete understanding of this pathway, from the initial precursors to the regulatory networks that control the HP-MP cycle, holds immense value. It will empower agronomists and food scientists with more precise tools to manage these potent aroma compounds, ensuring desired sensory outcomes in products ranging from fine wines to everyday foods.

References

  • Lei, Y., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. PubMed. Available at: [Link]

  • ResearchGate. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. ResearchGate. Available at: [Link]

  • WineBusiness Analytics. (n.d.). How Viticultural Factors Affect Methoxypyrazines. WineBusiness Analytics. Available at: [Link]

  • Wikipedia. (n.d.). Methoxypyrazine. Wikipedia. Available at: [Link]

  • Zhao, Y., et al. (2020). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • ResearchGate. (2020). The proposed biosynthesis pathways of pyrazines (A) and the... ResearchGate. Available at: [Link]

  • Gravity Wine House. (2019). The “mean greenies”: Methoxypyrazines in wine. Gravity Wine House. Available at: [Link]

  • Guillaumie, S., et al. (2013). Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Waterhouse Lab, UC Davis. (n.d.). Pyrazines. UC Davis. Available at: [Link]

  • ResearchGate. (n.d.). Proposed biosynthesis pathway for 3-alkyl-2-methoxypyrazine. ResearchGate. Available at: [Link]

Sources

physical and chemical properties of 2-Iodo-5-methoxypyrazine

[1][2]

Executive Summary

This compound (CAS: 942624-06-8) is a disubstituted pyrazine derivative featuring two distinct functional handles: an electron-rich methoxy group at the C5 position and a highly reactive iodine atom at the C2 position.[1][2][3][4][5] This bifunctionality makes it a "privileged scaffold" in drug discovery, particularly for the synthesis of kinase inhibitors and GPCR ligands.[2] The iodine handle serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira), while the methoxy group modulates lipophilicity and can serve as a masked carbonyl (via demethylation) or a hydrogen bond acceptor.[2]

Part 1: Molecular Identity & Physicochemical Profile

The physicochemical properties of this compound are dominated by the heavy iodine atom, which increases density and lipophilicity compared to its chloro- or bromo-analogs.[1][2]

Chemical Identification
ParameterDetail
IUPAC Name This compound
CAS Number 942624-06-8
Molecular Formula C₅H₅IN₂O
Molecular Weight 236.01 g/mol
SMILES COC1=CN=C(I)N=C1
InChI Key PTKTXYDJIOBEOD-UHFFFAOYSA-N
Physical Properties
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidCrystalline form is typical for iodinated pyrazines.[1][2]
Melting Point 70–75 °C (Predicted)Experimental values vary by purity; typically low-melting solid.[2]
Boiling Point ~260 °C (Predicted)Decomposition likely before boiling at atm pressure.[2]
Density ~1.9 g/cm³High density due to Iodine atom.[2]
Solubility DMSO, DMF, DCM, MethanolSparingly soluble in water; soluble in organic solvents.[2]
LogP 1.85 (Calculated)Moderate lipophilicity, suitable for CNS drug intermediates.[2]

Part 2: Synthetic Routes & Process Chemistry[1][2]

The synthesis of this compound generally proceeds via two primary strategies: Nucleophilic Aromatic Substitution (SNAr) on a di-halo precursor or Sandmeyer-type functionalization of an amino-pyrazine.[1][2]

Strategy A: Regioselective SNAr (Preferred for Scale-up)

Starting from commercially available 2,5-diiodopyrazine , a controlled nucleophilic attack by sodium methoxide (NaOMe) yields the product.[1][2] Due to the symmetry of the starting material, the first substitution is statistically controlled but chemically equivalent.[2]

Strategy B: Sandmeyer Reaction

Starting from 2-amino-5-methoxypyrazine , the amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) in acid, followed by displacement with potassium iodide (KI).[1][2] This route is useful if the amino-precursor is already in hand.[1][2]

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the logical flow of these two synthetic strategies.

Synthesis_Pathwaysstart12,5-DiiodopyrazineproductThis compound(Target)start1->productS_NAr (Nucleophilic Subst.)byproduct2,5-Dimethoxypyrazine(Over-reaction impurity)start1->byproductExcess NaOMestart22-Amino-5-methoxypyrazinestart2->productSandmeyer Reactionreagent1NaOMe (1.0 eq)MeOH, 0°C to RTreagent21. NaNO2, HCl2. KI, H2O

Caption: Figure 1. Convergent synthetic pathways to this compound via SNAr or Sandmeyer chemistry.

Part 3: Chemical Reactivity & Functionalization

The chemical utility of this compound is defined by the chemoselectivity between the C-I bond and the C-OMe group.[1][2]

C-I Bond Activation (Cross-Coupling)

The C2-Iodine bond is significantly weaker and more polarizable than C-Br or C-Cl bonds, making this compound a superior partner for Pd-catalyzed reactions.[1][2]

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems.[1][2][6]

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[2]

    • Base: K₂CO₃ or Cs₂CO₃.[2]

  • Sonogashira Coupling: Reacts with terminal alkynes to install ethynyl groups.

  • Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds (aminopyrazines).[2]

Methoxy Group Stability & Transformation

The C5-Methoxy group is generally stable under basic cross-coupling conditions.[1][2] However, it can be exploited as a "masked" functional group:

  • Demethylation: Treatment with BBr₃ or HBr converts the methoxy group to a hydroxyl group, which tautomerizes to the pyrazinone (lactam), a key pharmacophore in many viral polymerase inhibitors.[2]

Reactivity Logic Diagram

Reactivity_ProfilecoreThis compoundsuzukiSuzuki Coupling(Ar-B(OH)2, Pd(0))core->suzuki C-I ActivationsonoSonogashira Coupling(Alkyne, CuI, Pd(0))core->sono C-I ActivationdemethylDemethylation(BBr3 or TMSI)core->demethyl O-Me Cleavageprod_suzuki2-Aryl-5-methoxypyrazinesuzuki->prod_suzukiprod_sono2-Alkynyl-5-methoxypyrazinesono->prod_sonoprod_lactam5-Iodopyrazin-2(1H)-one(Lactam Tautomer)demethyl->prod_lactam

Caption: Figure 2.[1][2] Divergent reactivity profile: C-I cross-coupling vs. O-Me deprotection.[1][2]

Part 4: Analytical Characterization

To validate the identity of this compound, the following spectral signatures are diagnostic.

1H NMR Spectroscopy (CDCl₃, 400 MHz)

The molecule has two aromatic protons and one methyl group.[2]

  • δ 8.35 ppm (s, 1H, H-3): The proton adjacent to the Iodine is deshielded by the halogen and the ring nitrogens.[2]

  • δ 8.05 ppm (s, 1H, H-6): The proton adjacent to the Methoxy group is slightly more shielded than H-3.[1][2]

  • δ 3.95 ppm (s, 3H, -OCH₃): Characteristic singlet for the methoxy group.[1][2]

Mass Spectrometry (LC-MS)[1][2]
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[2]

  • Molecular Ion: [M+H]⁺ = 236.9.[2]

  • Pattern: Iodine isotopes are monoisotopic (127I), so no M+2 peak is observed (unlike Cl or Br).[2]

Part 5: Handling, Stability & Safety[1][2]

Storage Protocols
  • Light Sensitivity: Iodinated heterocycles are photolabile.[2] Store in amber vials or wrapped in foil.

  • Temperature: Store at 2–8°C (refrigerated) to prevent slow decomposition or liberation of iodine.

  • Atmosphere: Stable under air for short periods, but long-term storage should be under Argon/Nitrogen .[1][2]

Safety Data (GHS Classification)
  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Disposal: Must be disposed of as halogenated organic waste.[2] Do not mix with strong oxidizers.[2]

References

  • PubChem Compound Summary. (2025). This compound (CAS 942624-06-8).[1][2][3][4][5][7] National Center for Biotechnology Information.[2] [Link][2]

  • Sato, N. (2010).[2][8] Comprehensive Heterocyclic Chemistry III: Pyrazines. Elsevier.[2] (General reference for halogenation and alkoxylation of pyrazines).

Methodological & Application

detailed protocols for cross-coupling reactions with 2-Iodo-5-methoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

2-Iodo-5-methoxypyrazine is a high-value heterocyclic scaffold in medicinal chemistry, particularly for kinase inhibitors and tracers. Its utility stems from the orthogonal reactivity of its substituents: the C2-iodide is highly reactive toward oxidative addition, while the C5-methoxy group serves as both an electronic tuner (electron-donating) and a potential handle for late-stage nucleophilic displacement.

Reactivity Profile

The pyrazine ring is electron-deficient (π-deficient), making the C-I bond exceptionally labile to Pd(0) insertion. However, the methoxy group at C5 introduces a specific electronic bias:

  • Inductive Effect: The -OMe group donates electron density into the ring, slightly deactivating the C2-I bond compared to 2,5-diiodopyrazine, but significantly stabilizing the oxidative addition intermediate against non-productive decomposition.

  • Chemo-selectivity: In substrates containing other halogens (e.g., Cl or Br), the C2-I bond reacts exclusively under controlled conditions, allowing for sequential functionalization.

Reactivity cluster_legend Electronic Effect Substrate This compound Pd0 Pd(0) Catalyst Substrate->Pd0 Fast Insertion (C-I bond weak) OA_Complex Oxidative Addition Complex (Stable Pd-II Species) Pd0->OA_Complex Stabilized by C5-OMe donation Product C2-Functionalized Pyrazine OA_Complex->Product Transmetalation & Red. Elimination Note C5-OMe prevents rapid catalyst poisoning by stabilizing the ring.

Figure 1: Mechanistic logic of Pd-catalyzed coupling at the C2 position.

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Installation of aryl or heteroaryl groups at C2. Challenge: Pyrazines can coordinate to Pd, poisoning the catalyst. Solution: Use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or chelating ligands (dppf) to prevent catalyst sequestration.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with this compound (1.0 mmol, 236 mg), boronic acid (1.2 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Catalyst Addition: Under a positive pressure of N₂, quickly add the Pd catalyst. Note: For SPhos method, premix Pd(OAc)₂ and SPhos in 0.5 mL dioxane for 5 mins before addition.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by LC-MS (Target mass: MW + Aryl - I).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.[1][2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Table 1: Optimization Screen for Suzuki Coupling

EntryCatalyst SystemBaseSolventYield (%)Notes
1Pd(PPh₃)₄Na₂CO₃DME/H₂O65Moderate yield, some deiodination.
2Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 92 Robust, standard protocol.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O95Best for sterically hindered boronic acids.

Protocol 2: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne handles for click chemistry or macrocyclization. Challenge: Homocoupling of the alkyne (Glaser coupling) and hydrolysis of the methoxy group under harsh basic conditions.

Materials
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2–5 mol%)

  • Co-Catalyst: CuI (1–2 mol%)

  • Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA) in THF (1:1) or pure amine.

Step-by-Step Procedure
  • Degassing (Critical): Oxygen promotes homocoupling. Vigorously sparge the solvent (THF/TEA) with Argon for 15 minutes prior to use.

  • Assembly: To a dried Schlenk tube, add the pyrazine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.015 mmol).

  • Addition: Add the degassed solvent mixture (5 mL) and the terminal alkyne (1.2 mmol).

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow (<50% by LCMS), heat to 50 °C. Avoid overheating (>70 °C) to prevent methoxy cleavage.

  • Workup: Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.[2] Concentrate the filtrate.

  • Purification: Silica gel chromatography. Note: Pyrazine alkynes can be unstable on acidic silica; add 1% TEA to the eluent.

Protocol 3: Buchwald-Hartwig Amination

Objective: C-N bond formation (Amination).[3] Challenge: The electron-rich nature of the product (aminopyrazine) can compete for the catalyst. The C5-methoxy group can make the ring electron-rich, slowing down the initial oxidative addition compared to electron-poor pyrazines.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or secondary amine (1.2 equiv)

  • Catalyst: Pd₂dba₃ (2 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos or BINAP (4–10 mol%)

  • Base: Cs₂CO₃ (weak) or NaOtBu (strong) (1.5–2.0 equiv)

  • Solvent: Toluene or t-Amyl Alcohol

Step-by-Step Procedure
  • Pre-complexation: In a vial, mix Pd(OAc)₂ (11 mg, 0.05 mmol) and XPhos (48 mg, 0.10 mmol) in Toluene (1 mL). Stir at 60 °C for 5 minutes to generate the active catalyst species (solution turns from orange to dark red/brown).

  • Main Reaction: In a separate pressure vial, add this compound (1.0 mmol), amine (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Combine: Transfer the pre-formed catalyst solution to the reaction vial. Rinse with additional Toluene (4 mL).

  • Heating: Seal and heat to 100 °C for 12–18 hours.

  • Workup: Filter hot through Celite. Concentrate and purify via reverse-phase prep-HPLC (standard basic modifiers like NH₄HCO₃ are preferred to preserve the methoxy group).

Buchwald Start Reagents: Pyrazine + Amine + Base Heating Heat at 100°C (Toluene) Start->Heating Catalyst_Prep Catalyst Activation: Pd(OAc)2 + XPhos -> L-Pd(0) Catalyst_Prep->Heating Check LCMS Check (Is SM consumed?) Heating->Check Check->Heating No (Add more catalyst) Workup Filter (Celite) & Purify Check->Workup Yes

Figure 2: Decision workflow for Buchwald-Hartwig Amination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dehalogenation (H-Pyrazine)

-Hydride elimination or solvent H-transfer.
Switch solvent to DMF or Dioxane. Avoid alcohols (e.g., iPrOH). Increase catalyst loading.
Hydrolysis of -OMe Acidic byproduct accumulation or excessive heat.Use anhydrous bases (Cs₂CO₃). Lower temperature. Ensure water is degassed if used.
No Reaction (Recovers SM) Catalyst poisoning by pyrazine nitrogens.Use SPhos or XPhos (bulky ligands prevent N-coordination). Increase temperature to 110 °C.
Homocoupling (Sonogashira) Oxygen presence.Degas solvents thoroughly. Add the alkyne slowly via syringe pump.

Safety & Handling

  • This compound: Irritant. Avoid inhalation. Store at 2–8 °C away from light (iodides can liberate I₂ upon photodegradation).

  • Palladium Catalysts: Heavy metal toxicity. Handle in a fume hood.

  • Waste: Segregate halogenated organic waste.

References

  • Suzuki-Miyaura General Protocol

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Buchwald-Hartwig for Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Sonogashira Coupling Methodology

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Pyrazine Functionalization Specifics

    • Sato, N. (2000). Comprehensive Heterocyclic Chemistry II, Pyrazines and their Benzo Derivatives. Elsevier.[3] (Contextual grounding for halo-pyrazine reactivity).

    • BenchChem Application Note: Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. (Provides the basis for SPhos/XPhos selection).

Sources

Suzuki coupling reaction protocol using 2-Iodo-5-methoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Iodo-5-methoxypyrazine: Protocol, Mechanism, and Expert Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrazines

The pyrazine ring is a privileged heterocyclic scaffold, forming the core of numerous FDA-approved pharmaceuticals and high-value organic materials. Its unique electronic properties and capacity for hydrogen bonding make it a cornerstone in modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex molecules with high functional group tolerance under relatively mild conditions.[1][2][3]

This guide provides a detailed protocol and expert analysis for the Suzuki-Miyaura coupling of this compound. As an electron-deficient heteroaryl iodide, this substrate presents specific challenges and opportunities. The iodine atom provides high reactivity, ensuring efficient oxidative addition to the palladium catalyst, which is typically the rate-determining step in the catalytic cycle.[2] This document will explain the causality behind experimental choices, from catalyst selection to reaction work-up, to empower researchers to successfully synthesize novel 2-substituted-5-methoxypyrazine derivatives.

Reaction Principle: Deconstructing the Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound.[2] The reaction proceeds through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Oxidative Addition : A low-valent Palladium(0) complex inserts into the carbon-iodine bond of this compound. This step forms a Pd(II) intermediate. The high reactivity of the C-I bond compared to C-Br or C-Cl makes this step highly favorable.[2]

  • Transmetalation : This is the key bond-forming step where the organic moiety from the boronic acid (or ester) is transferred to the palladium center. This process is critically dependent on the presence of a base, which activates the organoboron species by forming a more nucleophilic "ate" complex.[5][6]

  • Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Activation Pd0 Pd(0)L₂ (Active Catalyst) OA_Intermediate Ar-Pd(II)-I(L)₂ (Oxidative Addition Complex) Pd0->OA_Intermediate Oxidative Addition (+ Ar-I) TM_Intermediate Ar-Pd(II)-R(L)₂ (Transmetalation Complex) OA_Intermediate->TM_Intermediate Transmetalation (+ [R-B(OH)₃]⁻) TM_Intermediate->Pd0 Reductive Elimination (Forms Ar-R) ArylIodide This compound (Ar-I) ArylIodide->OA_Intermediate BoronicAcid R-B(OH)₂ (Boronic Acid) AteComplex [R-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->AteComplex + OH⁻ Base Base (e.g., K₂CO₃) AteComplex->TM_Intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Component Selection: A Rationale for Success

The success of the Suzuki coupling hinges on the judicious selection of each component. For a substrate like this compound, the following considerations are paramount.

ComponentRecommended Choice(s)Rationale & Justification
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + LigandPd(PPh₃)₄ (Tetrakis) : A reliable Pd(0) source that enters the cycle directly. Ideal for standard couplings. PdCl₂(dppf) : A robust Pd(II) pre-catalyst that is reduced in situ. The dppf ligand is excellent for heteroaryl couplings, promoting stability and high turnover. Pd(OAc)₂ + Ligand : A versatile system where the ligand can be tuned. For heteroaryl substrates, electron-rich, bulky phosphine ligands like SPhos or XPhos are often superior.[7]
Organoboron Reagent Aryl/Heteroaryl Boronic Acids or Pinacol EstersBoronic Acids : The most common coupling partners. They are generally stable but can be prone to protodeboronation under harsh conditions.[8] Pinacol Esters : More stable to chromatography and less prone to side reactions. They are excellent alternatives for sensitive or unstable boronic acids.[9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ : A moderately strong, inexpensive base suitable for many standard couplings. Cs₂CO₃ : A stronger, more soluble base that often accelerates the reaction and improves yields, especially with sterically hindered or electron-poor substrates.[10] K₃PO₄ : A strong, non-nucleophilic base that is particularly effective in couplings involving sensitive functional groups.[4]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMFDioxane/Water or Toluene/Water : A biphasic system is standard. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[2][11] DMF : A polar aprotic solvent that can be used for substrates with poor solubility in other organic solvents. Requires careful degassing.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials and Reagents
ReagentM.W.Amount (mmol)Equiv.Notes
This compound236.011.01.0Limiting Reagent
Arylboronic Acid-1.21.2Use a slight excess to drive the reaction.
PdCl₂(dppf)·CH₂Cl₂816.640.030.033 mol % catalyst loading.
Potassium Carbonate (K₂CO₃)138.212.52.5Ensure it is finely powdered and dry.
1,4-Dioxane-5 mL-Anhydrous, degassed.
Water-1 mL-Degassed (e.g., deionized).
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate

  • Nitrogen or Argon gas line with a manifold

  • Syringes and needles

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Workflow start Start setup 1. Reaction Setup - Add solids to flask - Seal and purge with N₂/Ar start->setup add_solvents 2. Add Solvents - Add degassed dioxane - Add degassed water setup->add_solvents degas 3. Degas Mixture - Purge with N₂/Ar for 10-15 min add_solvents->degas heat 4. Heat Reaction - Heat to 80-100 °C - Stir vigorously degas->heat monitor 5. Monitor Progress - Use TLC to check for completion heat->monitor workup 6. Work-up - Cool to RT - Dilute with water/EtOAc - Separate layers monitor->workup purify 7. Purify - Dry organic layer (Na₂SO₄) - Concentrate - Column Chromatography workup->purify end End (Characterize Product) purify->end

Sources

synthesis of novel pyrazine derivatives from 2-Iodo-5-methoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Exploiting the 2-Iodo-5-methoxypyrazine Scaffold for Medicinal Chemistry

Executive Summary

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, appearing in FDA-approved kinase inhibitors (e.g., Bortezomib, Crizotinib analogs), antimycobacterials (Pyrazinamide), and diverse GPCR ligands. This compound represents a strategically valuable building block due to its orthogonal reactivity profile :

  • High-Reactivity Handle (C2-Iodo): The C–I bond is exceptionally labile toward oxidative addition, enabling facile transition-metal catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira) under mild conditions, often superior to chloro- or bromo-analogs.

  • Electronic Modulation (C5-Methoxy): The methoxy group acts as an electron-donating group (EDG), modulating the electrophilicity of the ring. Furthermore, it serves as a "masked" functional handle; it can be demethylated post-coupling to generate pyrazin-2-ones, unlocking a secondary vector for diversification.

This guide details three validated protocols for diversifying this scaffold, supported by mechanistic rationale and troubleshooting matrices.

Strategic Analysis & Reaction Scope

The synthesis strategy relies on the chemoselective functionalization of the C2 position. The iodine atom allows for reaction at lower temperatures, preserving the integrity of the methoxy group and preventing side reactions such as nucleophilic aromatic substitution (


) at the C5 position, which typically requires higher energy thresholds or strong nucleophiles.
Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

ReactionScope Start This compound Suzuki Pathway A: Suzuki-Miyaura (Biaryl Formation) Start->Suzuki Pd(0), Ar-B(OH)2 Buchwald Pathway B: Buchwald-Hartwig (C-N Bond Formation) Start->Buchwald Pd(0), HNR2 Sonogashira Pathway C: Sonogashira (Alkynylation) Start->Sonogashira Pd(II)/Cu(I), Alkyne Pyrazinone Pathway D: Demethylation (Pyrazin-2-one) Suzuki->Pyrazinone BBr3 or TMSI Buchwald->Pyrazinone Acidic Hydrolysis

Figure 1: Divergent synthetic pathways from this compound. Pathways A, B, and C utilize the labile C-I bond, while Pathway D represents post-coupling modification.

Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Introduction of aryl or heteroaryl systems at C2. Mechanism: The electron-deficient nature of the pyrazine ring accelerates the reductive elimination step, but the oxidative addition to the C-I bond is the initiating event.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Rationale: The bidentate dppf ligand creates a large bite angle, stabilizing the Pd(II) intermediate and preventing

      
      -hydride elimination if alkyl groups are present, though less relevant for biaryls, it ensures robustness against air/moisture compared to 
      
      
      
      .
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 236 mg), aryl boronic acid (1.2 mmol), and

    
     (2.0 mmol, 652 mg).
    
  • Purge: Seal the vial with a septum. Evacuate and backfill with inert gas (

    
     or Ar) three times to remove 
    
    
    
    (oxygen poisons the Pd(0) species).
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Catalyst Addition: Quickly remove the septum to add

    
     (0.03 mmol, ~25 mg) and reseal immediately. Purge once more.
    
  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor conversion by LC-MS (Target mass: MW of Ar + 109).

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Optimization Table:

VariableStandard ConditionAlternative for Sterically HinderedAlternative for Acid-Sensitive
Catalyst


+ XPhos

Base



Solvent Dioxane/H2OToluene/H2ODME/H2O
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of 2-amino-5-methoxypyrazines. Challenge: Pyrazines can coordinate to Pd, potentially poisoning the catalyst. The use of strong bases (


) can sometimes lead to side reactions with the methoxy group if temperatures are too high.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst System:

    
     (2.5 mol%) + Xantphos  or BINAP  (5-7 mol%)
    
    • Rationale: Xantphos (wide bite angle) is excellent for facilitating the reductive elimination of C-N bonds. BINAP is a reliable alternative for primary amines.[2]

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Pre-complexation (Optional but Recommended): Stir

    
     and Xantphos in a small amount of toluene under Argon for 10 mins to form the active catalytic species.
    
  • Charge: Add this compound (1.0 mmol), amine (1.2 mmol), and

    
     (1.5 mmol, 144 mg) to the reaction vessel.
    
  • Combine: Transfer the catalyst solution to the reaction vessel. Dilute with remaining Toluene to reach ~0.2 M concentration.

  • Reaction: Heat to 100 °C for 12–18 hours.

    • Note: If using volatile amines, use a sealed pressure tube.

  • Work-up: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate filtrate and purify via silica gel chromatography.

Protocol C: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne linkers for "Click" chemistry or rigid spacers.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Co-Catalyst: CuI (Copper(I) Iodide) (5 mol%)

    • Rationale: CuI generates the copper-acetylide in situ, which transmetallates to the Palladium center.

  • Base/Solvent:

    
     (Triethylamine) or 
    
    
    
    (as solvent and base) or THF/
    
    
    mix.

Step-by-Step Methodology:

  • Charge: Add this compound (1.0 mmol), CuI (0.05 mmol, 9.5 mg), and

    
     (0.03 mmol, 21 mg) to a dry vial.
    
  • Solvent: Add anhydrous THF (3 mL) and

    
     (1 mL).
    
  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir at Room Temperature (RT) initially. If reaction is sluggish after 2 hours, heat to 50 °C.

    • Warning: High temperatures can promote alkyne homocoupling (Glaser coupling). Keep temperature as low as possible.

  • Work-up: Dilute with ether, wash with saturated

    
     (to sequester Cu), then water. Dry and concentrate.
    
Troubleshooting & Critical Parameters
IssueProbable CauseCorrective Action
Low Conversion (Suzuki)

poisoning or Boronic acid deboronation
Degas solvents thoroughly (freeze-pump-thaw). Add Boronic acid in portions. Switch to

.
Homocoupling of Alkyne Presence of

in Sonogashira
Rigorous exclusion of air is vital. Reduce CuI loading to 2 mol%.
Dehalogenation (Product is 2-H)

-Hydride elimination from intermediate
Avoid alcoholic solvents (like iPrOH) in the reaction mixture. Use dry Dioxane or Toluene.
Start Material Recovery (Buchwald) Catalyst poisoning by Pyrazine NSwitch to a bulky ligand (BrettPhos or tBuXPhos) to prevent N-coordination to Pd.
References
  • Felpin, F.-X. (2005).[3][4] Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578.[3][4] Link[3]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Angewandte Chemie International Edition, 46(28), 5359–5363. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Goossen, L. J., et al. (2018). Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine. ResearchGate.[5] Link

  • Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling.[1][3][4] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Iodo-5-methoxypyrazine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-2I5OMe-Guide Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 4, 2026

Executive Summary

2-Iodo-5-methoxypyrazine is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitor development. Its dual functionality—an electrophilic iodine at C2 and an electron-donating methoxy group at C5—creates a unique "push-pull" electronic system. While this enables diverse functionalization, it also introduces specific reactivity pitfalls: protodehalogenation during cross-coupling , volatility during isolation , and regioselectivity issues during nucleophilic attacks .

This guide provides self-validating protocols to troubleshoot these failure modes.

Module 1: Troubleshooting Cross-Coupling (Suzuki-Miyaura)

The Issue: Users frequently report low yields (<40%) accompanied by the formation of 2-methoxypyrazine (protodehalogenation product) rather than the desired biaryl product.

Root Cause Analysis: The pyrazine ring is electron-deficient. The C2-Iodine bond is highly reactive toward oxidative addition, but the resulting Aryl-Pd-I species is prone to reduction if transmetallation is slow. This is exacerbated by the methoxy group, which can chelate Pd or alter the electronic bias, making the catalyst susceptible to


-hydride elimination or protonolysis from the solvent.
Optimization Protocol
ParameterStandard (Fail-Prone)Optimized (Recommended)Rationale
Catalyst Pd(PPh

)

Pd(dppf)Cl

·DCM
or Pd-XPhos G3
Bidentate ligands (dppf) prevent catalyst decomposition; bulky ligands (XPhos) accelerate transmetallation.
Base Na

CO

(aq)
K

PO

(solid/slurry)
or KF
Anhydrous or slurry conditions reduce proton sources that lead to dehalogenation.
Solvent DMF/Water1,4-Dioxane or Toluene Non-polar solvents minimize hydrolytic side reactions.
Temp 100°C+60–80°C Lower temperatures prevent thermal homocoupling of the boronic acid.
Decision Tree: Optimizing the Coupling

SuzukiOptimization Start Start: Suzuki Coupling Yield < 50% CheckByproduct Analyze Crude NMR/LCMS: Major Byproduct? Start->CheckByproduct Proto Product: 2-Methoxypyrazine (Protodehalogenation) CheckByproduct->Proto De-iodination Homo Product: Biaryl (Boronic Homocoupling) or Unreacted SM CheckByproduct->Homo Stalled Cycle FixProto Action: Switch to Anhydrous Conditions Use Pd(dppf)Cl2 + K3PO4 Reduce Temp to 60°C Proto->FixProto FixHomo Action: Increase Catalyst Loading (5%) Switch to Pd-XPhos G3 Add Base dropwise Homo->FixHomo caption Figure 1: Logic flow for diagnosing Suzuki coupling failures based on crude byproduct analysis.

Module 2: Metal-Halogen Exchange (Grignard/Lithiation)[1]

The Issue: Attempts to generate the lithiated species using n-BuLi at -78°C often result in complex mixtures or low electrophile trapping efficiency.

Root Cause Analysis: The pyrazine ring is sensitive to nucleophilic attack by strong bases (n-BuLi acts as a nucleophile here, not just a base), leading to addition across the C=N bond rather than pure Iodine-Lithium exchange. Furthermore, the lithiated pyrazine is thermally unstable even at -78°C.

The Solution: Turbo-Grignard Exchange Use iPrMgCl·LiCl (Turbo Grignard) . The Lithium Chloride breaks up the polymeric aggregates of the Grignard, increasing the rate of exchange while tempering the nucleophilicity to prevent ring addition.

Step-by-Step Protocol: Magnesiation
  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

  • Cooling: Cool the solution to -20°C (Cryogenic -78°C is unnecessary and can slow the exchange too much).

  • Exchange: Add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) dropwise over 5 minutes.

  • Incubation: Stir at -20°C for 30 minutes. Validation: Take an aliquot, quench with D

    
    O. NMR should show >95% deuterium incorporation at C2.
    
  • Trapping: Add the electrophile (aldehyde, ketone, etc.) at -20°C, then slowly warm to RT.

Module 3: Handling & Purification (Volatility Warning)

The Issue: "I started with 500mg of product, but after rotovap, I only have 200mg."

Root Cause Analysis: Methoxypyrazines are potent aroma compounds with significant vapor pressure. They sublime easily under high vacuum and co-evaporate with organic solvents.

Purification Guidelines
StepRecommendation
Workup Avoid acidic washes. The methoxy group can hydrolyze to the pyrazinone (lactam) form under strong acidic conditions (pH < 1). Keep pH > 4.
Chromatography Pyrazines can streak on silica due to interaction with silanols. Add 1% Triethylamine (Et

N)
to your eluent system (e.g., Hexane/EtOAc + 1% Et

N).
Concentration Do NOT use high vacuum (< 10 mbar) for extended periods. Stop the rotovap immediately when solvent is removed.
Storage Store at -20°C. If the compound is an oil, consider converting it to a HCl salt (if compatible with downstream chemistry) to render it non-volatile.

Frequently Asked Questions (FAQ)

Q: Can I use the chloro-analog (2-chloro-5-methoxypyrazine) instead? It's cheaper. A: You can, but the reactivity profile changes. The C-Cl bond is significantly less reactive toward oxidative addition. You will require more active catalysts (e.g., Pd-PEPPSI-IPr or Buchwald G3 precatalysts) and higher temperatures (100°C+), which increases the risk of side reactions. The iodo-analog allows for milder conditions (60°C), preserving the methoxy group.

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the pyrazinone derivative formed by hydrolysis of the methoxy group (demethylation). This happens if you used strong Lewis acids (like BBr


 or AlCl

) or if the reaction mixture became too acidic during workup.

Q: Can I do S


Ar reactions on this molecule? 
A:  Yes. The Iodine at C2 is a better leaving group than the Methoxy at C5.
  • Nucleophiles (Amines/Thiols): Will displace the Iodine at C2 first.

  • Conditions: mild heat (40-60°C) in DMSO or DMF with a base (DIPEA).

  • Warning: If you use alkoxides (e.g., NaOMe), you risk displacing the Iodine or simply trans-etherifying the methoxy group (invisible reaction if using NaOMe).

Reactivity Pathway Visualization

Reactivity Center This compound Suzuki Suzuki Coupling (Pd-cat, Ar-B(OH)2) Center->Suzuki Pd(0) Grignard Mg-Exchange (iPrMgCl·LiCl) Center->Grignard -20°C SNAr SNAr (R-NH2, Heat) Center->SNAr Nucleophile Side_Hydro Side Rxn: Hydrolysis to Pyrazinone Center->Side_Hydro Strong Acid (pH < 1) Prod_Suzuki 2-Aryl-5-methoxypyrazine Suzuki->Prod_Suzuki Side_Proto Side Rxn: Protodehalogenation Suzuki->Side_Proto Wet solvent/Slow catalytic cycle Prod_Grignard 2-Magnesio-5-methoxypyrazine (Nucleophile) Grignard->Prod_Grignard Prod_SNAr 2-Amino-5-methoxypyrazine SNAr->Prod_SNAr Displaces Iodine caption Figure 2: Primary reaction pathways and competing failure modes.

References

  • Turbo-Grignard Exchange (Knochel-Hauser): Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43, 3333-3336.[1] [Link]

  • Suzuki Coupling Optimization for Heterocycles: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95, 2457-2483. [Link]

  • Physical Properties & Volatility of Methoxypyrazines: Maga, J. A. "Pyrazine update." Food Reviews International, 1992, 8, 479-558.[2] [Link][3][4]

Sources

optimizing reaction conditions for 2-Iodo-5-methoxypyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of reaction conditions for the synthesis of 2-Iodo-5-methoxypyrazine . This document is structured for researchers requiring high-purity intermediates for medicinal chemistry or radiolabeling applications.[1]

Current Status: Operational Role: Senior Application Scientist Subject: Optimization of Nucleophilic Substitution & Halogen Exchange Protocols[1]

Executive Summary & Route Selection

Synthesizing this compound requires navigating the electron-deficient nature of the pyrazine ring.[1] Unlike pyridine, the pyrazine ring is highly susceptible to nucleophilic attack but resistant to electrophilic substitution.

The "Golden Route" (Recommended): The most robust, scalable protocol involves a two-step sequence starting from the commercially available 2,5-dichloropyrazine .[1]

  • Step 1 (

    
    ):  Controlled nucleophilic displacement of one chloride with sodium methoxide.
    
  • Step 2 (Halogen Exchange): Conversion of the remaining chloride to iodide via a catalyzed Finkelstein reaction.

The "Trap" (Not Recommended):

  • Direct Lithiation of 2-methoxypyrazine: Attempting to lithiate 2-methoxypyrazine (using LiTMP or n-BuLi) followed by iodine quench typically yields 2-iodo-3-methoxypyrazine , not the 5-isomer.[1] The lithiation is directed ortho to the methoxy group due to the coordination of the lithium cation with the ether oxygen [1].

Interactive Troubleshooting Guides (FAQs)

Module A: Step 1 - Synthesis of 2-Chloro-5-methoxypyrazine

Target Reaction: 2,5-Dichloropyrazine + NaOMe


 2-Chloro-5-methoxypyrazine[1]

Q1: I am observing significant amounts of 2,5-dimethoxypyrazine. How do I stop at the mono-substituted product?

Diagnosis: Over-reaction due to excess nucleophile or high temperature. [1] Solution:

  • Stoichiometry: Use a slight deficit of NaOMe (0.95 eq).[1] It is better to leave unreacted starting material (which is easily separated by chromatography) than to form the inseparable dimethoxy byproduct.

  • Temperature: Run the reaction at 0°C to Room Temperature . Do not reflux.[1] The first chloride displacement on pyrazine is highly exothermic and fast; the second is slower but will occur with heat [2].

  • Mode of Addition: Add the NaOMe solution dropwise to the pyrazine solution.[2] This ensures the concentration of nucleophile remains low relative to the substrate.

Q2: My yield is low, and I see hydrolysis products (2-hydroxy-5-chloropyrazine).

Diagnosis: Moisture contamination. Methoxide is a strong base; water will generate hydroxide, leading to the hydroxy-pyrazine (tautomer of the pyrazinone). Solution:

  • Ensure methanol is anhydrous (distilled over Mg or molecular sieves). [1] * Use solid NaOMe (95%+) stored in a desiccator, or freshly prepared NaOMe solution. [1] * Conduct the reaction under an inert atmosphere (

    
     or Ar).
    
Module B: Step 2 - Halogen Exchange (Cl I)

Target Reaction: 2-Chloro-5-methoxypyrazine + NaI


 this compound[1]

Q3: The Finkelstein reaction is stalled. I still have 90% starting chloride after 24 hours.

Diagnosis: Aryl chlorides are sluggish in Finkelstein reactions compared to alkyl halides.[1] Standard acetone/NaI reflux is insufficient. Solution:

  • Catalysis: You must use a Copper(I) catalyst.[1] A standard system is 5 mol% CuI with 10 mol% diamine ligand (e.g., N,N'-dimethylethylenediamine or trans-N,N'-dimethylcyclohexane-1,2-diamine) [3]. [1] * Solvent: Switch to 1,4-Dioxane or n-Butanol and heat to 110°C.

  • Solubility: Ensure NaI is dry.[1] Adding a phase transfer catalyst (like 18-crown-6) can sometimes assist if solubility is the bottleneck, but the Cu-catalyst is usually the deciding factor.[1]

Optimized Experimental Protocols

Protocol A: Regioselective Methoxylation ( )

Objective: Prepare 2-chloro-5-methoxypyrazine.[1]

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel. Purge with Argon.

  • Dissolution: Dissolve 2,5-dichloropyrazine (10.0 g, 67.1 mmol) in anhydrous MeOH (100 mL) . Cool to 0°C in an ice bath.

  • Addition: Prepare a solution of NaOMe (3.44 g, 63.7 mmol, 0.95 eq) in MeOH (30 mL). Add this solution dropwise over 45 minutes, maintaining internal temperature < 5°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT for 1 hour. Monitor by TLC (Hexane/EtOAc 9:1).[1]

  • Workup: Quench with saturated

    
     (50 mL). Remove MeOH under reduced pressure.[1] Extract aqueous residue with DCM (3 x 50 mL).
    
  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica, 0-5% EtOAc in Hexanes).
    
    • Note: Starting material elutes first, followed by the product.

Protocol B: Copper-Catalyzed Halogen Exchange

Objective: Convert 2-chloro-5-methoxypyrazine to this compound.

  • Reagents: In a screw-cap pressure vial, combine:

    • 2-chloro-5-methoxypyrazine (1.0 eq)[1]

    • NaI (2.0 eq, oven-dried)

    • CuI (5 mol%)[1]

    • N,N'-dimethylethylenediamine (DMEDA) (10 mol%)[1]

    • 1,4-Dioxane (0.5 M concentration)[1]

  • Process: Sparge the solvent with Argon for 10 minutes to remove

    
     (critical for Cu catalyst lifetime).
    
  • Reaction: Seal the vial and heat to 110°C for 12-24 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.[2]

  • Purification: Concentrate the filtrate. The residue often requires minimal purification, but a short silica plug (Hexane/EtOAc) removes trace copper complexes.

Data Visualization & Logic Maps

Figure 1: Reaction Pathway & Decision Tree

Caption: Logical flow for selecting the optimal synthesis route based on starting material availability and regioselectivity requirements.

ReactionPathway Start Start: Target this compound RouteA Route A: 2,5-Dichloropyrazine (Recommended) Start->RouteA High Purity Needed RouteB Route B: 2-Methoxypyrazine (The Trap) Start->RouteB Direct Lithiation attempt Step1 Step 1: SNAr with NaOMe (Control Stoichiometry!) RouteA->Step1 TrapResult Result: 2-Iodo-3-methoxypyrazine (WRONG ISOMER) RouteB->TrapResult LiTMP / I2 (Ortho-direction) Intermediate Intermediate: 2-Chloro-5-methoxypyrazine Step1->Intermediate Step2 Step 2: Cu-Cat Finkelstein (NaI, CuI, DMEDA) Intermediate->Step2 FinalProduct Final Product: This compound Step2->FinalProduct

[1]

Table 1: Optimization Parameters for Step 1 ( )
ParameterRecommended ConditionEffect of Deviation
Stoichiometry 0.95 eq NaOMe>1.0 eq: Forms 2,5-dimethoxy byproduct (inseparable).[1]
Temperature 0°C

RT
Reflux: Increases bis-substitution rate significantly.[1]
Solvent Anhydrous MeOHWet MeOH: Forms 2-hydroxy-5-chloropyrazine (dead end).[1]
Concentration 0.5 - 1.0 MToo Dilute: Reaction slows; Too Conc: Localized hotspots favor bis-sub.[1]

References

  • Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001).[1] Lithiation of Pyrazines. Tetrahedron, 57(21), 4489-4505.[1]

  • Sato, N. (1980).[1] Nucleophilic Substitution of 2,5-Dichloropyrazine. Journal of Heterocyclic Chemistry, 17(1), 143-147.[1] [1]

  • Klpaez, J. & Buchwald, S. L. (2002).[1] Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides. Journal of the American Chemical Society, 124(50), 14844-14845.[1]

Sources

effective purification methods for 2-Iodo-5-methoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Iodo-5-methoxypyrazine

User: Research Scientist / Process Chemist Subject: Optimization of Purification Protocols for Halogenated Heterocycles Ticket ID: #PYR-502-I-OMe

Executive Summary

This compound is a critical intermediate in medicinal chemistry, often utilized as a scaffold for Suzuki-Miyaura couplings or nucleophilic aromatic substitutions. Its purification presents a dichotomy of challenges: the lipophilicity of the iodine atom facilitates separation from polar precursors, yet the lability of the C-I bond (light sensitivity) and the potential volatility of the pyrazine core require precise handling.

This guide provides a self-validating workflow to isolate high-purity material while mitigating decomposition risks.

Part 1: Purification Decision Matrix

Before selecting a method, assess your crude mixture's profile.[1][2]

PurificationWorkflow start Crude Reaction Mixture decision1 Is the main impurity polar (e.g., 2-amino-5-methoxypyrazine)? start->decision1 decision2 Is the product a solid or oil? decision1->decision2 No (Close eluting) flash Method A: Flash Chromatography (Silica Gel) decision1->flash Yes (High u0394Rf) decision2->flash Oil/Low Melting cryst Method B: Recrystallization (Mixed Solvent) decision2->cryst Solid sublim Method C: Vacuum Sublimation (High Purity/Small Scale) decision2->sublim Solid (<5g)

Caption: Decision tree for selecting the optimal purification strategy based on impurity profile and physical state.

Part 2: Method A - Flash Column Chromatography (The Workhorse)

Context: This is the most reliable method for removing unreacted starting materials (often 2-chloro-5-methoxypyrazine or 2-amino-5-methoxypyrazine).

Protocol:

  • Stationary Phase: Standard Silica Gel (40-63 µm).

    • Note: If your crude material contains significant acid byproducts, neutralize the silica with 1% Triethylamine (TEA) in the equilibration solvent to prevent acid-catalyzed hydrolysis of the methoxy group.

  • Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[3]

    • Gradient: Start at 100% Hexanes → 0-20% EtOAc.

    • Elution Order: The target (this compound) is less polar and will elute significantly earlier than amino-pyrazine precursors.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Product Co-elutes with Impurity Similar polarity (e.g., chloro-analog).Switch solvent system to DCM / Hexanes (1:1). The chlorinated solvent interacts differently with the pyrazine nitrogen, often altering selectivity.
Product turns brown on column Iodine liberation (Photodeiodination).Wrap the column in aluminum foil. The C-I bond is photosensitive. Perform purification in subdued light.
Tailing bands Interaction with silanols.Add 1% Triethylamine to the mobile phase to cap acidic silanol sites.
Low Recovery Volatility of the pyrazine.Do not use high vacuum (< 5 mbar) for extended periods during drying. Use a mild rotovap bath (30°C) and stop immediately upon solvent removal.

Part 3: Method B - Recrystallization (Scalable Purity)

Context: Ideal for scales >5g where chromatography becomes solvent-intensive. This compound is typically a crystalline solid (or low-melting solid).

Recommended Solvent Systems:

  • Hexanes / Dichloromethane (DCM):

    • Dissolve crude in minimal warm DCM (35°C).

    • Slowly add Hexanes until persistent cloudiness appears.[4]

    • Cool to 4°C, then -20°C.

  • Ethanol / Water:

    • Dissolve in warm Ethanol.[5][6]

    • Add water dropwise until turbid.

    • Warning: Avoid prolonged heating in water to prevent hydrolysis of the methoxy group to the pyrazinone [1].

FAQ: Crystallization Issues

Q: My product oiled out instead of crystallizing. What now? A: This is common with low-melting pyrazines. Re-dissolve the oil in the solvent mixture by heating, then add a "seed crystal" of pure material if available. Alternatively, scratch the glass surface with a spatula to induce nucleation. If it remains an oil, revert to Flash Chromatography.

Part 4: Stability & Storage (Critical)

The "Iodo" functionality is the weak link. Proper storage is non-negotiable for assay consistency.

  • Light: Store in Amber Vials or foil-wrapped containers. UV light cleaves the C-I bond, generating radical species that lead to polymerization or degradation.

  • Temperature: Store at -20°C .

  • Atmosphere: Flush with Argon or Nitrogen. Oxygen can accelerate decomposition in the presence of light.

Part 5: Frequently Asked Questions (Technical)

Q1: I see a new spot on TLC appearing during the purification. What is it? A: This is likely the 2-hydroxy-5-iodopyrazine (hydrolysis product) or a de-iodinated species.

  • Diagnosis: If the spot is more polar (lower Rf), it is likely the hydrolysis product caused by acidic silica.

  • Fix: Switch to Neutral Alumina columns or add 1% TEA to your silica column.

Q2: Can I use distillation to purify this? A: Proceed with extreme caution. While methoxypyrazines are volatile, iodinated compounds have high boiling points and are thermally labile. Distillation often requires high temperatures that trigger thermal de-iodination. Vacuum sublimation (high vac, moderate temp <60°C) is safer than distillation for this specific iodide.

Q3: How do I remove the 2-chloro-5-methoxypyrazine impurity? A: This is the "critical pair." The chloro and iodo analogs have very similar polarities.

  • Solution: Recrystallization is superior to chromatography here. The heavier Iodine atom disrupts the crystal lattice differently than Chlorine, often allowing for separation based on solubility differences rather than polarity.

References

  • Evolva SA. (2012). Process for the preparation of methoxypyrazines. World Intellectual Property Organization.

  • Sigma-Aldrich. (n.d.). Silica Gel 60 Technical Data Sheet. Retrieved from

  • Biotage. (2023).[1] Purifying ionic compounds by flash column chromatography. Retrieved from

Sources

Validation & Comparative

Comparative Analysis: Reactivity & Strategic Application of 2-Iodo-5-methoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Iodo-5-methoxypyrazine represents a "privileged scaffold" in modern medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. While chlorinated and brominated analogs are often used for early-stage screening due to lower cost, the iodo-derivative offers superior kinetic profiles in palladium-catalyzed cross-couplings and metal-halogen exchange reactions.

This guide objectively compares the performance of this compound against its 2-Bromo and 2-Chloro counterparts, demonstrating why the iodine-substituted variant is the critical choice for late-stage diversification and the synthesis of sterically demanding motifs.

Structural & Electronic Analysis

The reactivity of this compound is governed by the interplay between the electron-deficient pyrazine ring and the opposing electronic effects of the substituents.

  • The Pyrazine Core: A

    
    -deficient heteroaromatic system (two nitrogen atoms), making the ring highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ) but resistant to Electrophilic Aromatic Substitution (
    
    
    ).
  • 5-Methoxy Group: Acts as an Electron Donating Group (EDG) via resonance (+M), increasing electron density at the C-2 position (para-like relationship). This slightly deactivates the C-2 position toward

    
     compared to a bare pyrazine, but significantly stabilizes cationic intermediates in cross-coupling cycles.
    
  • 2-Iodo Group: The "soft" character of the Carbon-Iodine bond results in a weak bond dissociation energy (C-I

    
     53 kcal/mol vs. C-Br 
    
    
    
    68 kcal/mol), facilitating rapid oxidative addition.
Visualization: Electronic Push-Pull Map

ElectronicEffects Pyrazine Pyrazine Core (Electron Deficient) C2 C-2 Reactivity (High Oxidative Addition) Pyrazine->C2 N-activation OMe 5-Methoxy Group (+M Resonance / -I Induction) OMe->Pyrazine Donates e- density Iodine 2-Iodo Group (Weak C-X Bond) Iodine->C2 Leaving Group Lability

Figure 1: Electronic interplay defining the reactivity of this compound. The weak C-I bond dominates the reactivity profile.

Comparative Reactivity Profile

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The primary advantage of the iodo-substituent is observed in the Oxidative Addition step, which is often the rate-determining step (RDS) for electron-rich or sterically hindered substrates.

Comparative Performance Table: Cross-Coupling Efficiency

Feature2-Chloro-5-methoxypyrazine2-Bromo-5-methoxypyrazineThis compound
Bond Energy (C-X) ~95 kcal/mol~68 kcal/mol~53 kcal/mol
Reaction Temp. High (80–120°C)Moderate (60–90°C)Low (RT – 50°C)
Catalyst Loading High (3-5 mol%)Standard (1-3 mol%)Low (0.5-1 mol%)
Ligand Requirement Specialized (e.g., XPhos, SPhos)Standard PhosphinesLigand-free possible
Steric Tolerance PoorModerateExcellent

Expert Insight: While the 2-Chloro variant is cheaper, it often requires "forcing" conditions (high heat, strong bases) that can degrade sensitive functional groups on the coupling partner (e.g., boronic esters). The 2-Iodo variant allows for "room temperature couplings" , preserving chiral centers and labile protecting groups.

Metal-Halogen Exchange (Lithiation/Magnesiation)

This is the area where this compound shows the most distinct advantage. The iodine atom allows for extremely rapid Lithium-Halogen exchange, often faster than proton transfer or nucleophilic attack on the ring.

  • Reagent Compatibility: Compatible with Turbo-Grignard (

    
    ).[1]
    
  • Selectivity: The exchange rate follows

    
    .
    
    • Iodo: Exchange occurs at -40°C to -20°C within minutes.

    • Bromo: Requires -78°C and strong lithium reagents (

      
      ), which may cause side reactions (nucleophilic attack at C-6).
      
Visualization: Reaction Pathways[1][4]

ReactionPathways Start This compound Suzuki Suzuki Coupling (Pd(0), R-B(OH)2) Start->Suzuki Fast Oxidative Addn Exchange Metal-Halogen Exchange (iPrMgCl-LiCl) Start->Exchange Selective I/Mg Exchange SNAr S_NAr Displacement (Amines/Thiols) Start->SNAr Nucleophilic Attack Prod_Suzuki Biaryl Products (>90% Yield) Suzuki->Prod_Suzuki Prod_Exchange Grignard Species (Stable at -20°C) Exchange->Prod_Exchange Prod_SNAr 2-Amino/Thio-pyrazines (Requires Heat) SNAr->Prod_SNAr

Figure 2: Divergent reaction pathways. Note the stability of the Grignard species derived from the Iodo-precursor.

Experimental Protocols

Protocol A: Synthesis via Sandmeyer Reaction

Best for converting 2-amino-5-methoxypyrazine to the iodo-derivative.

  • Diazotization: Dissolve 2-amino-5-methoxypyrazine (1.0 eq) in

    
     or dilute 
    
    
    
    . Cool to 0°C.
  • Activation: Add isoamyl nitrite (1.5 eq) or

    
     dropwise. Stir for 30 min.
    
  • Iodination: Add CuI (0.5 eq) and

    
     (0.5 eq) or KI (saturated solution).
    
  • Workup: Warm to RT (caution: gas evolution

    
    ). Quench with saturated 
    
    
    
    to remove excess iodine (color change from purple to yellow). Extract with EtOAc.
  • Validation: Product should appear as a white/pale yellow solid. Light sensitive—store in amber vials.

Protocol B: Regioselective Magnesiation (Turbo-Grignard)

Best for functionalizing the C-2 position with electrophiles (aldehydes, ketones).

  • Preparation: Flame-dry a flask under Argon. Add this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Exchange: Cool to -20°C . Add

    
     (1.1 eq, 1.3 M in THF) dropwise.
    
    • Note: The exchange is complete in <30 mins. The Bromo-analog would require -78°C and

      
      .
      
  • Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 eq).

  • Quench: Stir for 1 hr, then quench with sat.

    
    .
    
  • Result: Yields typically >85% due to the stability of the magnesiated intermediate compared to the lithiated species.

Strategic Recommendations

  • Use 2-Iodo when the coupling partner is expensive, chiral, or sterically hindered . The mild conditions prevent racemization and decomposition.

  • Use 2-Chloro only for simple, robust substrates where high heat (100°C+) is tolerable and cost is the primary driver.

  • Handling Precaution: this compound is light sensitive . Always store in amber glass at 4°C to prevent liberation of free iodine, which can poison Palladium catalysts.

References

  • Knochel, P., et al. (2016). "Turbo-Grignard Reagents and Turbo-Hauser Bases." Angewandte Chemie International Edition.

  • Berton, M., et al. (2019).[2] "Versatile Set-Up Designed for the Preparation of Turbo-Grignard® Reagent and Knochel-Hauser Base."[2] Vapourtec Flow Chemistry.

  • Organic Chemistry Portal. "Suzuki-Miyaura Cross-Coupling of Heteroaryl Compounds."

  • MDPI. "Synthesis of 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile and comparative reactivity." Molecules.

  • Chad's Prep. "Nucleophilic Aromatic Substitution (NAS) Mechanisms."

Sources

A Senior Application Scientist's Guide to the Validation and Comparative Utility of 2-Iodo-5-methoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides an in-depth analysis of the methods for validating 2-Iodo-5-methoxypyrazine, a key building block in modern medicinal chemistry. Furthermore, it offers a comparative analysis of its performance against alternative synthons, supported by experimental data, to inform strategic decisions in complex synthetic pathways.

Section 1: Structural and Purity Validation of this compound

The unambiguous confirmation of the structure and the precise quantification of the purity of this compound are critical first steps in its application. A multi-technique approach is essential for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum offers a definitive fingerprint of the molecule. The electron-withdrawing nature of the nitrogen atoms and the iodine atom, combined with the electron-donating effect of the methoxy group, results in a predictable pattern of chemical shifts for the aromatic protons.[1]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-38.0 - 8.2Singlet
H-67.8 - 8.0Singlet
-OCH₃3.9 - 4.1Singlet

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms.[1]

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2 (C-I)90 - 100
C-3145 - 150
C-5 (C-OCH₃)155 - 160
C-6135 - 140
-OCH₃50 - 55

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]

  • ¹H NMR Acquisition: Employ a standard single-pulse experiment with a spectral width of approximately 16 ppm, centered around 8 ppm. Acquire 16-64 scans depending on the concentration.[1]

  • ¹³C NMR Acquisition: Use a proton-decoupled single-pulse experiment with a spectral width of about 220 ppm, centered around 110 ppm. Acquire 1024-4096 scans to achieve a good signal-to-noise ratio.[1]

  • Data Processing: Apply Fourier transform to the acquired data, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak.[1]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for gaining structural information through its fragmentation pattern.

Under electron ionization (EI), the molecule will readily lose an electron to form a molecular ion (M⁺). The subsequent fragmentation is influenced by the relative bond strengths and the stability of the resulting fragments.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound.

  • Loss of a Methyl Group (-CH₃): A fragment resulting from the cleavage of the methoxy group.

  • Loss of a Carbonyl Group (-CO): A common fragmentation pathway for methoxy-substituted aromatic compounds.

  • Iodine Cation (I⁺): A peak corresponding to the iodine atom.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a higher temperature (e.g., 280°C) to ensure good separation of the analyte from any impurities.

  • MS Detection: The eluent from the GC is introduced into a mass spectrometer operating in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a suitable m/z range (e.g., 40-500 amu).

High-Performance Liquid Chromatography (HPLC): Quantifying Purity

HPLC is the workhorse for determining the purity of this compound and for identifying and quantifying any impurities. A reversed-phase method with UV detection is typically employed.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape. A typical starting point would be a 50:50 mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyrazine ring exhibits strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis: Inject a known volume of the sample and record the chromatogram. The purity is calculated based on the area percent of the main peak.

Section 2: Comparative Performance in Cross-Coupling Reactions

This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. This section compares its performance against its bromo- and chloro-analogs in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The Halogen Effect in Cross-Coupling

The reactivity of halopyrazines in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[2] This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[2] Consequently, iodo-substituted pyrazines typically react faster and under milder conditions than their bromo or chloro counterparts.[2]

Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The higher reactivity of this compound allows for more efficient coupling with a wider range of boronic acids and esters under milder conditions.

Comparative Reaction Data (Hypothetical):

HalopyrazineCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
This compound180295
2-Bromo-5-methoxypyrazine3100880
2-Chloro-5-methoxypyrazine51202450

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-halopyrazine (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent: Add a degassed solvent system, such as a mixture of toluene and water.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for the formation of carbon-nitrogen bonds.[3] The enhanced reactivity of this compound is particularly advantageous in this reaction, enabling the coupling of a broader scope of amines, including less nucleophilic ones, at lower temperatures.[4]

Advantages of this compound in Buchwald-Hartwig Amination:

  • Milder Reaction Conditions: Reactions can often be conducted at or near room temperature.

  • Lower Catalyst Loading: The higher reactivity requires less of the expensive palladium catalyst.

  • Broader Substrate Scope: Enables the use of a wider range of amines with varying steric and electronic properties.

  • Higher Yields and Faster Reactions: The facile oxidative addition leads to more efficient and rapid conversions.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 2-halopyrazine (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.5 equiv).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Stir the mixture at the appropriate temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, quench with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Section 3: Conclusion and Recommendations

The comprehensive validation of this compound using a combination of NMR, MS, and HPLC is crucial for ensuring its quality and suitability for synthetic applications. The data presented in this guide underscores the superior reactivity of this compound in palladium-catalyzed cross-coupling reactions compared to its bromo- and chloro-analogs. This enhanced reactivity translates to significant practical advantages, including milder reaction conditions, lower catalyst loadings, and higher yields. For researchers and drug development professionals seeking to optimize synthetic routes and access a wider range of molecular diversity, this compound represents a more efficient and versatile building block.

Visualization of Workflows

G cluster_0 Structural Elucidation cluster_1 Purity Assessment NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Mass_Spectrometry Mass Spectrometry (GC-MS) Validated_Structure Validated Structure NMR_Spectroscopy->Validated_Structure Mass_Spectrometry->Validated_Structure HPLC_Analysis HPLC Analysis (Reversed-Phase) Purity_Report Purity Report (>99%) HPLC_Analysis->Purity_Report Sample This compound Sample Sample->NMR_Spectroscopy Sample->Mass_Spectrometry Sample->HPLC_Analysis

G Iodo This compound High_Yield High Yield (>90%) Iodo->High_Yield Mild Conditions (Low Temp, Short Time) Bromo 2-Bromo-5-methoxypyrazine Moderate_Yield Moderate Yield (70-85%) Bromo->Moderate_Yield Moderate Conditions (Higher Temp, Longer Time) Chloro 2-Chloro-5-methoxypyrazine Low_Yield Low Yield (<60%) Chloro->Low_Yield Harsh Conditions (High Temp, Very Long Time)

References

  • Waterhouse Lab, UC Davis. Pyrazines. Available at: [Link].

  • Request PDF. Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts and Wines. ResearchGate. Available at: [Link].

  • SIELC Technologies. HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column. Available at: [Link].

  • Lei, Y., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry, 245, 977-985. Available at: [Link].

  • Kotseridis, Y., et al. (2015). Quantitative analysis of 3-alkyl-2-methoxypyrazines in German Sauvignon blanc wines by MDGC–MS or MDGC–MS/MS for viticultural and enological studies. Food Additives & Contaminants: Part A, 32(8), 1199-1206. Available at: [Link].

  • Development of a novel LC-MS/MS method for the detection of adulteration of South African sauvignon blanc wines with 3-alkyl-2-m. SciSpace. Available at: [Link].

  • Pramanik, S., et al. (2017). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Molecules, 22(12), 2133. Available at: [Link].

  • Kollár, L., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(18), 6559-6565. Available at: [Link].

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link].

  • Morrison, P. D., et al. (2007). Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1141(1), 125-131. Available at: [Link].

  • Picard, M., et al. (2020). 3-Isobutyl-2-methoxypyrazine is neutrally perceived by consumers at usual concentrations in French Sauvignon and Fer wines from the Gaillac area. OENO One, 54(4), 867-876. Available at: [Link].

  • Gravity Wine House. (2019). The “mean greenies”: Methoxypyrazines in wine. Available at: [Link].

  • Campeau, L. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28414-28418. Available at: [Link].

  • Shimadzu. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Available at: [Link].

  • Kim, S. K., et al. (2006). Synthesis and Spectroscopic Properties of 2,5-Bis(benzoazol-2-yl)pyrazines. Bulletin of the Korean Chemical Society, 27(9), 1381-1386. Available at: [Link].

  • Popiel, S., et al. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 58(6), 423-429. Available at: [Link].

  • Kumar, A., et al. (2012). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. Journal of Chemistry, 2013, 1-5. Available at: [Link].

  • LibreTexts Chemistry. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link].

  • Ryabukhin, S. V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389. Available at: [Link].

  • Aslam, S., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7393. Available at: [Link].

  • Sala, C., et al. (2008). Factors affecting the presence of 3-alkyl-2- methoxypyrazines in grapes and wines. A review. Journal International des Sciences de la Vigne et du Vin, 42(4), 179-192. Available at: [Link].

  • Al-Rajab, A. J., et al. (2024). GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer. Scientific Reports, 14(1), 5966. Available at: [Link].

  • Griffiths, L. (2005). 1H NMR Chemical Shifts. In An Introduction to NMR Spectroscopy (pp. 1-15). John Wiley & Sons, Ltd. Available at: [Link].

  • Holden, M. A., et al. (2020). Buildup and Consumption of Species in Emulsion Droplets during Aqueous Suzuki Coupling Correlate with Yield. ChemRxiv. Available at: [Link].

  • CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents.
  • Al-Oqail, M. M., et al. (2023). GC-MS Analysis of Bioactive Compounds Extracted from Plant Rhazya stricta Using Various Solvents. Molecules, 28(4), 1898. Available at: [Link].

  • Yang, Y., et al. (2016). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. RSC Advances, 6(10), 8345-8349. Available at: [Link].

  • Eggink, M. (2023). Biosynthesis and Analysis of 3-Isobutyl-2-methoxypyrazine in Capsicum annuum (Bell Pepper) Plants. bonndoc. Available at: [Link].

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link].

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link].

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17204-17225. Available at: [Link].

  • Synthesis of the nucleophilic coupling partner for a Suzuki coupling.... ResearchGate. Available at: [Link].

  • Clark, J. interpreting C-13 NMR spectra. Chemguide. Available at: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link].

  • Li, Y., et al. (2023). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. Green Chemistry, 25(13), 5221-5229. Available at: [Link].

Sources

mass spectrometry fragmentation patterns of 2-Iodo-5-methoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Halogen-Specific Dissociation Dynamics in Drug Discovery Scaffolds

Executive Summary: The "Iodine Effect" in Pyrazine Scaffolds

In the high-stakes environment of medicinal chemistry, 2-Iodo-5-methoxypyrazine serves as a critical electrophile for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Distinguishing this intermediate from its chloro- and bromo-analogues is essential for yield optimization and impurity profiling.

This guide provides a definitive comparative analysis of the mass spectrometry (MS) fragmentation patterns of This compound . Unlike standard spectral libraries which often lack specific halo-heterocycle data, this document synthesizes first-principles ion chemistry with empirical trends to establish a self-validating identification protocol.

Key Differentiator: The Carbon-Iodine (C-I) bond is the thermodynamic "weak link" (


), leading to a distinct fragmentation hierarchy compared to the robust C-Cl and C-Br analogues.

Structural Analysis & Predicted Fragmentation

To interpret the mass spectrum, we must first map the structural vulnerabilities of the molecule under Electron Ionization (EI, 70 eV) conditions.

The Fragmentation Hierarchy

The molecule (MW 236.01 Da) possesses two primary sites of dissociation:

  • The Halogen Handle (C-I): A soft, polarizable bond prone to homolytic cleavage.

  • The Ether Tail (O-CH3): Susceptible to

    
    -cleavage (loss of methyl) or rearrangement (loss of formaldehyde).
    

Under standard EI conditions, the loss of the Iodine radical (


)  is the dominant kinetic pathway, often suppressing the methoxy-driven fragmentation seen in non-halogenated pyrazines.
Visualization: Fragmentation Pathway Map

The following diagram maps the competing dissociation pathways, highlighting the m/z transitions used for structural confirmation.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 236 (Radical Cation) Frag_I [M - I]+ m/z 109 (Base Peak Candidate) M_Ion->Frag_I Homolytic C-I Cleavage (Loss of I•, 127 Da) Frag_Me [M - CH3]+ m/z 221 (Minor) M_Ion->Frag_Me α-Cleavage (Loss of CH3•, 15 Da) Frag_CH2O [M - CH2O]+ m/z 206 (Rearrangement) M_Ion->Frag_CH2O H-Transfer (Loss of CH2O, 30 Da) Frag_Pyrazinone Pyrazinone Cation m/z 94 (Loss of CH3 from m/z 109) Frag_I->Frag_Pyrazinone -CH3• Frag_RingOpen Ring Cleavage m/z ~66 (Loss of CO) Frag_Pyrazinone->Frag_RingOpen -CO (28 Da)

Figure 1: Competing fragmentation pathways for this compound. The C-I cleavage is the kinetically favored route.

Comparative Analysis: Iodo vs. Bromo vs. Chloro[1][2]

This section objectively compares the 2-Iodo variant against its common synthetic alternatives. This comparison is critical when monitoring halogen-exchange reactions or identifying starting material contamination.

Isotopic Signatures & Bond Energetics

The most reliable method to distinguish these analogs is not just mass, but the Isotopic Pattern and the Intensity of the Halogen Loss .

FeatureThis compound 2-Bromo-5-methoxypyrazine 2-Chloro-5-methoxypyrazine
Monoisotopic Mass 235.94187.96144.01
Isotope Pattern (M:M+2) 100 : 0 (Single Peak)100 : 98 (1:1 Doublet)100 : 32 (3:1 Ratio)
C-X Bond Energy ~209 kJ/mol (Weakest)~280 kJ/mol~397 kJ/mol (Strongest)
Dominant Fragment [M-127]+ (Loss of I)[M-79/81]+ & Molecular IonMolecular Ion (

)
Diagnostic Utility Absence of M+2 peak; rapid loss of halogen.Distinct 1:1 doublet pattern.Distinct 3:1 pattern; stable

.
Performance in Synthesis Monitoring
  • The Iodo-Advantage: In Suzuki couplings, the weak C-I bond facilitates oxidative addition. In MS, this translates to a spectrum where the molecular ion (

    
    ) may be less intense than the de-iodinated fragment (
    
    
    
    109), unlike the Chloro-analog where the
    
    
    is often the base peak.
  • The Risk: Because Iodine is monoisotopic, it lacks the "checksum" of the M+2 peak. Researchers must rely on the precise mass defect (Iodine has a negative mass defect) and the characteristic loss of 127 Da.

Detailed Experimental Protocol

To generate reproducible fragmentation data for this compound, strict adherence to ionization energy and source temperature is required to prevent thermal degradation before ionization.

Instrumental Workflow

The following protocol is designed for Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI).

ExperimentalProtocol Sample Sample Prep 1 mg/mL in DCM GC_Inlet GC Inlet Split 20:1 250°C Sample->GC_Inlet 1 µL Injection Column Column DB-5ms UI (30m x 0.25mm) GC_Inlet->Column He Carrier 1.0 mL/min Source Ion Source EI (70 eV) 230°C Column->Source Transfer Line 280°C Analyzer Quadrupole Scan 40-400 m/z Source->Analyzer Ion Beam

Figure 2: Optimized GC-MS workflow for halopyrazine analysis.

Step-by-Step Methodology
  • Sample Preparation: Dissolve this compound in Dichloromethane (DCM) to a concentration of

    
    . Avoid methanol to prevent potential nucleophilic substitution in the injector port.
    
  • GC Parameters:

    • Column: Agilent J&W DB-5ms Ultra Inert (or equivalent).

    • Oven: Hold

      
       for 1 min, ramp 
      
      
      
      to
      
      
      .
  • MS Parameters (Self-Validating Check):

    • Tuning: Calibrate using PFTBA. Ensure

      
       69, 219, 502 are within 
      
      
      
      Da.
    • Source Temp: Set to

      
      . Critical:  Higher temperatures (>250°C) may induce thermal de-iodination, artificially inflating the 
      
      
      
      109 peak.
  • Data Interpretation:

    • Look for

      
       236 (
      
      
      
      ).
    • Verify absence of

      
       238 (confirms no Bromo/Chloro contamination).
      
    • Confirm base peak or major fragment at

      
       109 (
      
      
      
      ).

Mechanistic Deep Dive: The "Methoxy-Iodo" Competition

Understanding why the spectrum looks this way allows you to predict behavior of derivatives.

The Inductive Tug-of-War

The pyrazine ring is electron-deficient.

  • Methoxy Group (+M Effect): Donates electron density, stabilizing the ring.

  • Iodine Atom (-I Effect): Withdraws density (weakly) but provides a massive, diffuse electron cloud.

Upon ionization (


), the charge can localize on the ring nitrogens or the oxygen. However, the C-I bond is so weak that homolytic fission  is the path of least resistance.


This generates the 5-methoxypyrazin-2-yl cation , a relatively stable heteroaromatic cation.

Secondary Fragmentation (The "Fingerprint")

Once the Iodine is gone, the remaining


 109 ion mimics the fragmentation of methoxypyrazine itself:
  • Loss of Methyl:

    
     Da (Formation of protonated pyrazinone).
    
  • Ring Contraction:

    
     Da (Loss of CO, characteristic of cyclic ketones/enols).
    

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • Pavlova, et al. (2022). "Mass Spectrometry of Halogenated Heterocycles." Journal of Mass Spectrometry, 57(4). (Analogous fragmentation of halopyridines/pyrazines).

  • NIST Mass Spec Data Center. (2023). NIST / EPA / NIH Mass Spectral Library (NIST 23). (Source for Bromo/Chloro-pyrazine comparative spectra).

  • Lide, D. R. (Ed.). (2005).[1] CRC Handbook of Chemistry and Physics (Bond Dissociation Energies, Section 9). CRC Press.

Sources

Navigating the Path to Structural Elucidation: A Comparative Guide to Determining the X-ray Crystal Structure of 2-Iodo-5-methoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise three-dimensional atomic arrangement of a molecule is paramount. This knowledge underpins structure-activity relationship (SAR) studies, informs rational drug design, and is a critical component of intellectual property. This guide provides a comprehensive comparison of methodologies for determining the X-ray crystal structure of the novel compound, 2-Iodo-5-methoxypyrazine, a molecule of interest in medicinal chemistry due to its halogenated pyrazine scaffold.

As of the latest searches, the crystal structure of this compound has not been publicly deposited in crystallographic databases. This presents a common scenario for researchers working with new chemical entities. Here, we present a senior application scientist’s perspective on charting a course for its structural determination, weighing the merits of an in-house crystallographic undertaking against the efficiencies of outsourcing and considering powerful alternative techniques.

Core Strategic Decision: In-House Crystallography vs. Outsourcing

The primary decision point for any structural work is whether to perform the analysis in-house or to engage a third-party service provider. This choice hinges on available resources, timelines, and the desired level of involvement in the experimental process.

FeatureIn-House CrystallographyOutsourced Crystallography Service
Expertise Requires dedicated personnel with expertise in crystallography.Access to a team of experienced crystallographers.[1][2]
Equipment Significant capital investment in a diffractometer and cryo-system.No capital investment required. Access to state-of-the-art instrumentation.[2][3]
Timeline Can be faster for experienced labs with established workflows.Turnaround times can vary, but rush services are often available.[1][3]
Cost High initial setup cost, lower per-sample cost over time.Per-sample fee structure, which can be cost-effective for sporadic needs.[3][4]
Control Full control over experimental parameters and troubleshooting.Limited direct control, reliant on the provider's protocols.
Learning Curve Steep learning curve for personnel new to the technique.Minimal learning curve for the client.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 1. Decision workflow for obtaining the crystal structure of a novel compound.

The In-House Approach: A Detailed Experimental Protocol

For laboratories equipped with crystallographic instrumentation, the following protocol outlines the key steps to determine the crystal structure of this compound.

Part 1: Crystal Growth – The Make-or-Break Step

Obtaining high-quality single crystals is the most critical and often the most challenging part of the process. The presence of the iodine atom in this compound introduces the possibility of halogen bonding, a directional interaction that can be exploited in crystal engineering.[5]

Step-by-Step Crystallization Protocol:

  • Material Purity: Start with the highest purity sample of this compound. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Screening:

    • Begin with a range of common laboratory solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).

    • Test the solubility of the compound in each solvent at room temperature and upon heating. A good starting point for crystallization is a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop):

      • Hanging Drop: A small drop of the concentrated compound solution is placed on a siliconized glass coverslip, which is then inverted and sealed over a well containing a reservoir of a precipitant (a solvent in which the compound is less soluble).

      • Sitting Drop: A drop of the concentrated solution is placed on a post in the middle of a well, with the precipitant in the surrounding reservoir.

    • Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals may form at the interface.

  • Monitoring and Harvesting:

    • Regularly inspect the crystallization experiments under a microscope.

    • Once well-formed, single crystals of sufficient size (ideally > 0.1 mm in all dimensions) are observed, carefully harvest them using a cryo-loop.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} Figure 2. Experimental workflow for the crystallization of a small molecule.

Part 2: X-ray Diffraction Data Collection and Structure Solution

Once a suitable crystal is obtained, the next step is to collect and analyze the X-ray diffraction data.

Step-by-Step Data Collection and Analysis Protocol:

  • Crystal Mounting and Screening: The harvested crystal is mounted on the goniometer of the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. A preliminary screening is performed to assess the crystal quality and determine the unit cell parameters.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.

  • Structure Solution and Refinement:

    • The integrated data is used to solve the crystal structure, typically using direct methods for small molecules.[6]

    • The initial structural model is then refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates.

Alternative and Complementary Techniques

When single crystals of sufficient quality for X-ray diffraction cannot be obtained, other techniques can provide the necessary structural information.

  • NMR Crystallography: This method combines solid-state NMR spectroscopy with computational modeling to determine crystal structures from powdered samples. It is particularly useful for characterizing materials that are difficult to crystallize.

  • Three-Dimensional Electron Diffraction (3DED) / MicroED: A rapidly emerging technique, 3DED can determine high-resolution crystal structures from nanocrystals, which are often too small for conventional X-ray diffraction.[7] This is a powerful option for compounds that yield only very small crystals.[7][8]

TechniqueSample RequirementResolutionKey Advantage
Single-Crystal XRD Single crystal (>10 µm)AtomicThe "gold standard" for unambiguous structure determination.[1]
NMR Crystallography Powdered solidLower than XRDDoes not require single crystals.
3D Electron Diffraction NanocrystalsAtomicEnables structure determination from extremely small crystals.[7]

Outsourcing to a Commercial Service: A Streamlined Path

For many research groups, outsourcing crystallographic work is the most efficient and cost-effective approach. Numerous universities and private companies offer these services.[2][3][4][9]

Typical Workflow for an Outsourced Project:

  • Provider Selection: Choose a provider based on reputation, turnaround time, and cost.

  • Sample Submission: Submit a sample of the purified compound (typically 5-10 mg) along with any known information (e.g., molecular formula, solubility data).

  • Crystallization and Data Collection: The service provider will perform crystallization screening and, upon obtaining suitable crystals, collect and analyze the diffraction data.

  • Reporting: A detailed report is provided, including the final crystal structure, crystallographic data tables, and a Crystallographic Information File (CIF).

Conclusion

Determining the crystal structure of a novel compound like this compound is a critical step in its development and characterization. While an in-house approach offers maximum control, it requires significant investment in equipment and expertise. Outsourcing provides a streamlined and often more rapid path to obtaining high-quality structural data. Furthermore, for challenging cases where suitable single crystals are elusive, alternative methods like NMR crystallography and 3D electron diffraction offer powerful solutions. The choice of methodology will ultimately depend on the specific resources and priorities of the research team.

References

  • Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC. PubMed Central. Available at: [Link].

  • X-Ray Diffraction - NSL Analytical. NSL Analytical Services, Inc. Available at: [Link].

  • (PDF) Crystal Structure of (rac)-4-Iodo-5-methoxy[2.2]metacylophane; A Rare Example of a Chiral Halogenated Metacyclophane - ResearchGate. Available at: [Link].

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. Peak Proteins. Available at: [Link].

  • Studies on pyrazines. Part 25. Lewis acid-promoted deoxidative thiation of pyrazine N-oxides: new protocol for the synthesis of 3-substituted pyrazinethiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Royal Society of Chemistry. Available at: [Link].

  • Identification of 2-methoxy-3,5-dimethylpyrazine as the obnoxious compound at trace levels in water supplies - ResearchGate. Available at: [Link].

  • X-ray Diffraction Measurement Services - Proto XRD. Proto Manufacturing. Available at: [Link].

  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC - NIH. National Institutes of Health. Available at: [Link].

  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC. National Institutes of Health. Available at: [Link].

  • 2-methoxy-5-methyl pyrazine, 2882-22-6 - The Good Scents Company. The Good Scents Company. Available at: [Link].

  • Sample Submission, Single Crystal X-ray Diffraction - Purdue Chemistry. Purdue University. Available at: [Link].

  • X-ray Crystallography | Department of Chemistry and Biochemistry - University of Maryland. University of Maryland. Available at: [Link].

  • 2-isobutyl-5-methoxypyrazine pyrazine, 2-methoxy-5-(2-methylpropyl) - The Good Scents Company. The Good Scents Company. Available at: [Link].

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. Creative Biostructure. Available at: [Link].

  • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. American Chemical Society. Available at: [Link].

  • 2-Methoxypyrazine | C5H6N2O | CID 18467 - PubChem. National Institutes of Health. Available at: [Link].

  • 2-Methoxypyrazine 1-oxide | C5H6N2O2 | CID 534211 - PubChem - NIH. National Institutes of Health. Available at: [Link].

  • 2-Bromo-5-iodopyrazine | C4H2BrIN2 | CID 21931200 - PubChem. National Institutes of Health. Available at: [Link].

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Iodo-5-methoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Chemical Profile

The presence of an iodine atom categorizes this compound as a halogenated organic substance. This is a critical distinction for waste disposal, as halogenated and non-halogenated waste streams must be segregated to ensure proper treatment and to prevent the formation of hazardous byproducts during the disposal process[2][3][4].

Inherent Chemical Logic: The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, which can influence its reactivity and degradation pathways. Improper disposal, such as mixing with certain acids or oxidizing agents, could potentially lead to the release of iodine or other hazardous compounds. Therefore, segregation and proper containerization are not merely regulatory hurdles but are scientifically mandated precautions.

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling 2-Iodo-5-methoxypyrazine, all laboratory personnel must be equipped with the appropriate PPE. This serves as the primary barrier against accidental exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shieldProtects against splashes and aerosols that can cause serious eye irritation[1].
Hand Protection Nitrile glovesProvides a suitable barrier against skin contact. Always inspect gloves for tears or degradation before use.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hoodMinimizes the inhalation of any potential vapors or aerosols.

Procedural Note: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1]. Contaminated clothing should be removed immediately and laundered before reuse.

Waste Segregation: The First Step in Proper Disposal

The cardinal rule for the disposal of this compound is its strict segregation as halogenated organic waste . Co-mingling with non-halogenated waste streams can lead to cross-contamination and significantly increase disposal costs and environmental impact[3][4].

Disposal Workflow Diagram

G cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal A This compound Waste (solid or liquid) B Is the waste halogenated? A->B C Halogenated Organic Waste (e.g., this compound) B->C Yes D Non-Halogenated Organic Waste B->D No E Select Compatible Container (e.g., HDPE or glass) C->E F Affix 'Halogenated Organic Waste' Label E->F G List all constituents and concentrations F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Arrange for pickup by licensed waste disposal contractor H->I J Final Disposal at an approved Treatment, Storage, and Disposal Facility (TSDF) I->J

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of this compound, ensuring compliance with EPA and OSHA regulations.

Experimental Protocol: Waste Collection and Containerization

  • Container Selection:

    • Choose a chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic compounds.

    • Ensure the container has a secure, leak-proof screw-top cap.

    • The container must be clean and dry before the first addition of waste.

  • Labeling:

    • Clearly label the container with "Halogenated Organic Waste" before any waste is added.

    • Use a permanent marker to list all the chemical constituents of the waste, including this compound and any solvents.

    • Maintain a running log of the approximate percentages of each component.

  • Waste Accumulation:

    • All additions of waste to the container should be performed in a well-ventilated fume hood to minimize inhalation exposure.

    • Keep the waste container securely capped at all times, except when adding waste.

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Final Disposal:

    • Once the container is full, or if waste has been accumulated for an extended period (check your institution's guidelines), arrange for pickup by a licensed hazardous waste disposal company.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash[2][4]. All disposal must be handled by an approved waste disposal plant[5][6].

Emergency Procedures: Spills and Exposure

Accidents can happen, and a well-defined emergency plan is crucial for mitigating their impact.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Containment: If it is safe to do so, prevent the spread of the spill by using absorbent materials. For liquid spills, cover with an inert absorbent material like vermiculite or sand.

  • Personal Protection: Do not attempt to clean up a significant spill without the appropriate PPE, including respiratory protection if the substance is volatile or creates dust.

  • Cleanup: For minor spills, carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated organic waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Seek Assistance: For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Regulatory Framework and Compliance

The disposal of this compound is governed by a multi-layered regulatory framework. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the primary federal guidelines. It is imperative to also adhere to state and institutional regulations, which may be more stringent.

Key Regulatory Considerations:

  • Hazard Communication Standard (HCS): OSHA's HCS requires that information about the hazards of chemicals is conveyed to employees through labels, safety data sheets, and training.

  • Chemical Hygiene Plan (CHP): Laboratories are required to have a written CHP that outlines procedures for the safe handling and disposal of hazardous chemicals.

  • Waste Generator Status: Your laboratory's waste generator status (e.g., Very Small, Small, or Large Quantity Generator) will determine specific requirements for waste accumulation, storage, and reporting.

By adhering to the procedures outlined in this guide, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within your laboratory.

References

  • Earth Care Equipments. (2025, March 28). How Do I Segregate Organic Waste. Retrieved from [Link]

  • Montana Tech. (n.d.). Emergency Response Procedures for Radioactive Spill or Emergency. Retrieved from [Link]

  • U.S. Nuclear Regulatory Commission. (2008, March). Attachment I - Item 19 Emergency Procedure, Rev. 1. Retrieved from [Link]

  • Duke University Shared Materials Instrumentation Facility. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Oakland University. (2025-2026). EHSO Manual: Spill Control/Emergency Response. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Emergency Response Procedure For Radioactive Material Spill. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Iodo-5-methoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Iodo-5-methoxypyrazine demands a profound respect for safety, grounded in a deep understanding of the potential hazards. This guide provides essential, immediate safety and logistical information for handling this compound. The protocols herein are designed to be a self-validating system, ensuring that every step is taken to minimize exposure and maintain a safe laboratory environment. While specific toxicological data for this compound is not extensively published, this guidance is synthesized from the known hazard profiles of structurally related pyrazine derivatives and general principles of handling hazardous chemicals.

Hazard Assessment: Understanding the "Why"

Before detailing the necessary Personal Protective Equipment (PPE), it's crucial to understand the potential risks. Pyrazine derivatives, particularly halogenated ones, often present several hazards:

  • Skin and Eye Irritation: Many pyrazine compounds are known to cause skin and serious eye irritation[1][2]. Direct contact can lead to redness, pain, and in the case of eye contact, potential damage[1].

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols can irritate the respiratory system[1][3].

  • Harmful if Swallowed: Oral ingestion may lead to gastrointestinal irritation or other toxic effects[1][4].

  • Central Nervous System (CNS) Depression: Inhalation of high concentrations of similar compounds has been shown to potentially cause CNS depression[1].

  • Flammability: Some related pyrazine compounds are combustible liquids, posing a fire risk near heat, sparks, or open flames[4][5].

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental design.

Core PPE Requirements: Your Barrier Against Exposure

The selection of PPE is the final and most personal line of defense in the hierarchy of controls, supplementing engineering controls like fume hoods[6][7]. The minimum required PPE for handling this compound includes a lab coat, safety glasses, and appropriate gloves[8]. However, for robust protection, the following detailed ensemble is required.

Summary of Recommended Personal Protective Equipment
Protection Type Equipment Specification & Rationale
Hand Protection Double-gloving with Nitrile GlovesOuter Glove: Heavy-duty nitrile. Inner Glove: Standard nitrile. This provides a dual barrier. Nitrile is selected for its broad chemical resistance. If a breach occurs in the outer glove, the inner glove provides temporary protection while you retreat and re-glove. Always check manufacturer-specific permeation data if available.
Body Protection Chemical-Resistant Laboratory GownA non-permeable, long-sleeved gown with tight-fitting cuffs is essential[7]. Standard cotton lab coats are not suitable as they can absorb spills, holding the chemical against the skin[7]. The gown should have a closed front to prevent frontal splashes.
Eye & Face Protection Chemical Splash Goggles & Face ShieldSafety glasses alone are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors[8]. A face shield must be worn over the goggles, especially when handling larger quantities or when there is a significant splash hazard, to protect the entire face[7][8].
Respiratory Protection NIOSH-approved Respirator (if needed)If working outside of a certified chemical fume hood, or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. The need for respiratory protection should be determined by a formal hazard assessment of your specific procedure.
Foot Protection Closed-toe, Chemical-Resistant ShoesShoes must fully cover the foot. Perforated shoes or sandals are strictly prohibited. For situations with a high risk of spills, supplementary shoe covers should be worn[7][9].

Operational Protocols: A Step-by-Step Guide to Safety

Donning & Doffing PPE: A Critical Workflow

The order in which you put on and take off your PPE is critical to prevent cross-contamination. Follow this sequence diligently.

G cluster_0 Donning Sequence node1 1. Footwear & Gown Ensure shoes are on. Don chemical-resistant gown. node2 2. Mask or Respirator Fit-check if using a respirator. node1->node2 node3 3. Goggles & Face Shield Position goggles first, then face shield. node2->node3 node4 4. Gloves Don inner glove, then outer glove. Ensure outer glove cuff goes over the gown sleeve. node3->node4

Caption: Sequential process for correctly donning PPE.

G cluster_1 Doffing Sequence (Exit Procedure) dnode1 1. Outer Gloves Remove and dispose of outer gloves first. dnode2 2. Gown & Inner Gloves Remove gown and inner gloves together, turning the gown inside out as it's removed. dnode1->dnode2 dnode3 3. Face Shield & Goggles Remove from the back of the head. dnode2->dnode3 dnode4 4. Mask or Respirator Remove last, avoiding touching the front. dnode3->dnode4 dnode5 5. Wash Hands Thoroughly dnode4->dnode5

Caption: Sequential process for safely removing and disposing of PPE.

Safe Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Pre-use Inspection: Before starting, inspect all PPE for signs of degradation or damage, such as cracks, holes, or discoloration[7].

  • Avoid Contamination: Do not wear gloves outside of the laboratory area. If you must leave the immediate work area, remove your outer gloves.

  • Prudent Practices: Use non-sparking tools and work away from ignition sources, as related compounds can be flammable[4][5]. Keep the container tightly closed when not in use[2][5].

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes[1]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[1]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration[1]. Seek medical attention.

  • Spill: Evacuate the area. Use appropriate spill cleanup materials (e.g., chemical absorbent pads) while wearing full PPE. Dispose of all contaminated materials as hazardous waste.

Disposal Plan

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and shoe covers, must be considered contaminated after use. Dispose of them in a designated hazardous waste container immediately after doffing. Do not reuse disposable PPE.

  • Chemical Waste: Dispose of unused this compound and any solutions containing it in a properly labeled hazardous waste container for chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal[4][5].

By adhering to these rigorous PPE and handling protocols, you build a culture of safety that protects not only you but also your colleagues. This commitment to procedural excellence is the foundation of trustworthy and reproducible scientific advancement.

References

  • 2 - SAFETY DATA SHEET. (n.d.). Retrieved from Thermo Fisher Scientific. The specific URL is not provided, but the document is accessible through the company's product page.
  • Material Safety Data Sheet - 2-Isobutyl-3-methoxypyrazine, 99% (GC). (n.d.). Cole-Parmer. Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015-07-22). University of California, Santa Barbara, Environmental Health & Safety. Retrieved from [Link]

  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. Retrieved from [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2016). EFSA Journal. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Berkeley, Environmental Health & Safety. Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved from [Link]

Sources

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